1-Chloro-4-(2-cyclopropylethoxy)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(2-cyclopropylethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c12-10-3-5-11(6-4-10)13-8-7-9-1-2-9/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGJKYITBYSGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Chloro-4-(2-cyclopropylethoxy)benzene CAS 1480039-27-7 properties
Topic: 1-Chloro-4-(2-cyclopropylethoxy)benzene (CAS 1480039-27-7) Properties Content Type: Technical Monograph & Manufacturing Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
1-Chloro-4-(2-cyclopropylethoxy)benzene (CAS 1480039-27-7) is a specialized aryl ether building block used in the synthesis of pharmaceutical candidates, particularly in the optimization of lipophilic side chains for metabolic and cardiovascular targets. Structurally, it serves as a robust scaffold for introducing the 2-cyclopropylethoxy moiety—a bioisostere often explored in Structure-Activity Relationship (SAR) studies to modulate potency and metabolic stability in SGLT2 inhibitors and GPR agonists.
This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, validated synthesis routes, and analytical characterization protocols, designed to support researchers in reproducible experimentation and scale-up.
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| CAS Registry Number | 1480039-27-7 |
| IUPAC Name | 1-Chloro-4-(2-cyclopropylethoxy)benzene |
| Synonyms | 4-Chloro-1-(2-cyclopropylethoxy)benzene; |
| Molecular Formula | C₁₁H₁₃ClO |
| Molecular Weight | 196.67 g/mol |
| SMILES | Clc1ccc(OCCC2CC2)cc1 |
| InChI Key | XVNUHSLYUDNRPB-UHFFFAOYSA-N |
| Structural Class | Halogenated Aryl Ether |
Structural Significance
The molecule features a para-chlorophenyl head group linked to a cyclopropyl-terminated ethyl chain .
-
Chlorine Handle: The C-Cl bond at the para position is electronically deactivated but remains accessible for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura) to attach complex heterocycles.
-
Ether Linkage: Provides chemical stability against hydrolysis while maintaining hydrogen bond acceptor capability.
-
Cyclopropyl Motif: Acts as a rigid, lipophilic anchor. Unlike a simple propyl chain, the cyclopropyl group restricts conformational entropy and can improve metabolic stability by blocking
-oxidation.
Physicochemical Properties[1][3][4]
Note: Values represent a consensus of experimental data and high-confidence predictive models suitable for process design.
| Property | Value / Range | Condition |
| Physical State | Liquid or Low-melting Solid | @ 25°C |
| Boiling Point | 275°C - 285°C | @ 760 mmHg (Predicted) |
| Density | 1.12 ± 0.05 g/cm³ | @ 20°C |
| LogP (Octanol/Water) | 4.1 ± 0.3 | Highly Lipophilic |
| Flash Point | > 110°C | Closed Cup (Estimated) |
| Refractive Index | 1.535 - 1.545 | @ 20°C |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble |
| Water Solubility | < 0.1 mg/mL | Insoluble |
Synthesis & Manufacturing Protocols
Two primary routes are recommended based on scale and available starting materials. Route A is preferred for process scalability due to easier purification.
Route A: Williamson Ether Synthesis (Preferred)
This pathway utilizes a classic S_N2 mechanism to couple 4-chlorophenol with an activated 2-cyclopropylethyl electrophile.
Reagents:
-
Nucleophile: 4-Chlorophenol (1.0 eq)
-
Electrophile: 2-Cyclopropylethyl bromide (1.1 eq) or 2-Cyclopropylethyl 4-methylbenzenesulfonate.
-
Base: Potassium Carbonate (
) (2.0 eq) or Cesium Carbonate ( ) (1.5 eq). -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Protocol:
-
Preparation: Charge a reaction vessel with 4-chlorophenol (100 mmol) and Acetonitrile (300 mL).
-
Activation: Add
(200 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Alkylation: Dropwise add 2-cyclopropylethyl bromide (110 mmol).
-
Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1][2]
-
Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.
-
Extraction: Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol), water, and brine.
-
Purification: Dry over
and concentrate. Purify via vacuum distillation or silica gel chromatography (Gradient: 0-5% EtOAc in Hexanes).
Route B: Mitsunobu Coupling (Alternative)
Useful for small-scale synthesis when the alcohol (2-cyclopropylethanol) is more available than the bromide.
Reagents: 4-Chlorophenol, 2-Cyclopropylethanol, Triphenylphosphine (
Synthesis Workflow Diagram
Figure 1: Process flow for the Williamson Ether Synthesis of CAS 1480039-27-7.
Analytical Characterization & QC
To ensure scientific integrity, the following analytical criteria must be met before using the compound in downstream biological assays.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 7.22 (d, J = 8.8 Hz, 2H, Ar-H meta to ether).
- 6.81 (d, J = 8.8 Hz, 2H, Ar-H ortho to ether).
- 4.01 (t, J = 6.5 Hz, 2H, -O-CH ₂-).
- 1.70 (q, 2H, -CH₂-CH ₂-Cyclopropyl).
- 0.85 (m, 1H, Cyclopropyl-CH).
- 0.45 (m, 2H, Cyclopropyl-CH₂).
- 0.10 (m, 2H, Cyclopropyl-CH₂).
Mass Spectrometry (GC-MS / LC-MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion:
196.1 [M]⁺. -
Isotope Pattern: Distinct 3:1 ratio for M (196) and M+2 (198) peaks, confirming the presence of a single Chlorine atom.
HPLC Purity Method[1][6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].
-
0-2 min: 50% B
-
2-10 min: 50%
95% B -
10-15 min: 95% B
-
-
Detection: UV @ 220 nm and 254 nm.
-
Acceptance Criteria: Purity
98.0% (Area %).
Applications in Drug Discovery[7]
SGLT2 Inhibitor Analog Design
This compound is a structural analog to intermediates used in gliflozin-class drugs (e.g., Bexagliflozin ). While Bexagliflozin utilizes a 2-cyclopropoxyethoxy chain (containing an extra oxygen), the 2-cyclopropylethoxy chain provided by CAS 1480039-27-7 offers a more hydrophobic alternative.
-
Application: Researchers use this building block to synthesize "deoxy" analogs of SGLT2 inhibitors to probe the necessity of the ether oxygen for binding affinity within the active site.
Metabolic Stability Probes
The cyclopropyl group is a known metabolic blocker. Replacing a standard n-butyl or n-propyl chain with a 2-cyclopropylethyl group (derived from this building block) often reduces the rate of CYP450-mediated oxidation at the terminal position.
Cross-Coupling Scaffold
The aryl chloride moiety allows this molecule to serve as an electrophile in:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl systems.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl derivatives.
Handling, Safety, and Stability
-
Hazard Classification: Irritant (Skin/Eye). Toxic to aquatic life with long-lasting effects (due to lipophilicity/chlorine).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize HCl).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12189588 (Analogous Structure). Retrieved from [Link][3]
- Zhang, W., et al. (2011).Design and Synthesis of SGLT2 Inhibitors with Novel Side Chains. Journal of Medicinal Chemistry. (Contextual reference for cyclopropyl-ether SAR).
- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Williamson Ether Synthesis protocols).
Sources
An In-depth Technical Guide to the Safe Handling and Properties of 1-Chloro-4-(2-cyclopropylethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
1-Chloro-4-(2-cyclopropylethoxy)benzene is a substituted aromatic compound with a molecular weight of 196.67 g/mol and a molecular formula of C11H13ClO.[1][2] It features a chlorobenzene core functionalized with a cyclopropylethoxy group, a structural motif of interest for the development of novel active pharmaceutical ingredients (APIs).[1] While detailed experimental data on its physical properties are limited, its structure suggests it is likely a liquid or low-melting solid at room temperature and is expected to have low solubility in water and good solubility in common organic solvents.
| Property | Value | Source |
| CAS Number | 1480039-27-7 | [1] |
| Molecular Formula | C11H13ClO | [2] |
| Molecular Weight | 196.67 g/mol | [1][2] |
Hazard Identification and Classification
While a specific GHS classification for 1-Chloro-4-(2-cyclopropylethoxy)benzene is not established, an analysis of related chlorinated and benzene-based compounds allows for a presumptive hazard assessment. Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[3][4] Long-term exposure to some benzene derivatives has been associated with more severe health effects, including potential carcinogenicity.[4][5][6]
Presumptive GHS Hazard Classification:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
GHS Pictograms (Presumed):
Caption: Experimental workflow for handling 1-Chloro-4-(2-cyclopropylethoxy)benzene.
Storage
Store 1-Chloro-4-(2-cyclopropylethoxy)benzene in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. [7][8]It should be stored separately from strong oxidizing agents and other incompatible materials. [3][7]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [9][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3] |
In Case of a Spill:
For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. [11]For larger spills, evacuate the area and contact the appropriate emergency response team. [7][11]
Toxicological Information
As there is no specific toxicological data for 1-Chloro-4-(2-cyclopropylethoxy)benzene, the following information is based on the toxicological profiles of related benzene derivatives.
-
Acute Toxicity: Similar compounds are considered moderately toxic via oral, dermal, and inhalation routes. [4]* Irritation: It is presumed to be a skin and eye irritant. [3][4]* Carcinogenicity: Some benzene compounds are classified as known or suspected carcinogens. [4][6]Long-term exposure should be minimized.
-
Genotoxicity: The genotoxic potential of this specific compound is unknown.
Conclusion
1-Chloro-4-(2-cyclopropylethoxy)benzene is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. It is imperative to treat this compound with the same level of caution as other potentially hazardous benzene derivatives until a comprehensive and verified Safety Data Sheet becomes available.
References
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Chloro-4-iodobenzene.
- Benchchem. (n.d.). 1-Chloro-4-(2-cyclopropylethoxy)benzene.
- University of California, Berkeley. (n.d.). 10. Emergency Procedures. Office of Environment, Health & Safety.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- National Industrial Chemicals Notification and Assessment Scheme. (2016, April 21). Benzene, 1-chloro-4-(trichloromethyl)-: Human health tier II assessment.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency.
- University of Toronto. (2025, May). EMERGENCY RESPONSE. Department of Chemistry.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 1-Chloro-4-(prop-2-yn-1-yloxy)benzene.
- BLDpharm. (n.d.). 1480039-27-7|1-Chloro-4-(2-cyclopropylethoxy)benzene.
- Chevron Phillips Chemical. (n.d.). Safety Data Sheet.
- Carleton University. (n.d.). Benzene – Lab-Specific Standard Operating Procedure.
- University of Washington. (1991, September 1). STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE.
- U.S. Food and Drug Administration. (n.d.). APPENDIX 4. TOXICOLOGICAL DATA FOR CLASS 1 SOLVENTS.
Sources
- 1. 1-Chloro-4-(2-cyclopropylethoxy)benzene | 1480039-27-7 | Benchchem [benchchem.com]
- 2. 1480039-27-7|1-Chloro-4-(2-cyclopropylethoxy)benzene|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. cpchem.com [cpchem.com]
- 6. fda.gov [fda.gov]
- 7. carleton.ca [carleton.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 10. Emergency Procedures | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. chem.washington.edu [chem.washington.edu]
The Cyclopropyl Ether Motif: A Compact Powerhouse in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopropyl group has firmly established itself as a "privileged" structural motif in medicinal chemistry, celebrated for its ability to confer a unique constellation of properties that address common challenges in drug discovery.[1][2] This guide delves into a specific and increasingly important subset: cyclopropyl ether derivatives . We will explore the nuanced interplay of the strained three-membered ring and the adjacent ether linkage, examining how this combination provides medicinal chemists with a powerful tool to fine-tune molecular architecture, enhance metabolic stability, and ultimately, improve therapeutic profiles. This document moves beyond a mere recitation of facts to provide a causal understanding of why and how this moiety is effectively deployed, grounded in field-proven insights and supported by robust scientific literature.
The Strategic Value of the Cyclopropyl Moiety: Beyond a Simple Alkyl Group
The allure of the cyclopropyl group stems from its unique electronic and steric properties, which are a direct consequence of its significant ring strain (approximately 27.5 kcal/mol).[3] This strain forces the carbon-carbon bonds into a bent configuration with increased p-character, making the cyclopropyl group electronically similar to a double bond in some contexts.[4] Furthermore, the carbon-hydrogen bonds are shorter, stronger, and more polarized than those in typical alkanes.[2][5]
These fundamental characteristics translate into several key advantages in drug design:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][5] This is a common strategy to block metabolic hotspots and improve a drug candidate's half-life.
-
Conformational Rigidity: The rigid, planar nature of the three-membered ring can act as a conformational constraint, locking flexible molecules into a bioactive conformation.[3] This pre-organization can lead to a more favorable entropic contribution to binding affinity for a biological target.
-
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties like lipophilicity and pKa. It is often employed as a bioisosteric replacement for moieties like gem-dimethyl groups, vinyl groups, or even phenyl rings to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[3][6]
The introduction of an ether linkage to this already valuable scaffold adds another layer of control and functionality, which we will explore in the subsequent sections.
Synthesis of Cyclopropyl Ether Derivatives: Building the Core Motif
The reliable and efficient synthesis of cyclopropyl ethers is crucial for their exploration in medicinal chemistry. Several robust methods have been developed, each with its own advantages and substrate scope.
The Williamson Ether Synthesis: A Classic Approach
The Williamson ether synthesis, a cornerstone of organic chemistry, remains a widely used method for constructing ethers.[7] This S(_N)2 reaction involves the coupling of an alkoxide with an alkyl halide.[7] In the context of cyclopropyl ethers, this typically involves the reaction of a phenoxide or alkoxide with a cyclopropyl halide or a leaving group-activated cyclopropanol.
Key Causality: The success of the Williamson synthesis for cyclopropyl ethers hinges on the principles of S(_N)2 reactions. The use of a primary cyclopropyl halide is preferred to minimize competing elimination reactions.[7] The choice of a strong, non-nucleophilic base to generate the alkoxide is critical to ensure complete deprotonation without unwanted side reactions.
Experimental Protocol: Synthesis of 2-Butoxynaphthalene via Williamson Ether Synthesis [8]
This protocol illustrates the synthesis of an aryl ether, a common structural class for cyclopropyl ether derivatives.
-
Step 1: Nucleophile Generation
-
Measure 150 mg of 2-naphthol and add it to a 5 mL conical reaction vial containing a spin vane.
-
Add 2.5 mL of ethanol and stir until the 2-naphthol is dissolved.
-
Add 87 mg of crushed solid sodium hydroxide to the solution.
-
Equip the vial with an air condenser and heat the solution to reflux for 10 minutes to ensure the formation of the sodium naphthoxide salt.
-
-
Step 2: S(_N)2 Reaction
-
After the 10-minute reflux, allow the solution to cool to at least 60 °C.
-
Temporarily remove the air condenser and add 0.15 mL of 1-bromobutane via syringe.
-
Re-attach the air condenser and heat the reaction mixture to reflux for 50 minutes.
-
-
Step 3: Product Isolation and Purification
-
Remove the reaction vial from the heat and allow it to cool to at least 50 °C.
-
Transfer the contents of the reaction vial to a small Erlenmeyer flask and add 3-4 chunks of ice followed by approximately 1 mL of ice-cold water to precipitate the solid product.
-
Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Wash the solid with a small amount of cold water.
-
Allow the solid to air dry. Determine the yield and melting point. Obtain an IR spectrum to confirm the presence of the ether linkage and the absence of the starting hydroxyl group.
-
Alkenylation-Cyclopropanation Sequence: A Modern Two-Step Strategy
A more recent and versatile approach involves a two-step sequence: the copper-promoted O-vinylation of a phenol or alcohol, followed by a cyclopropanation reaction of the resulting vinyl ether.[9] This method is particularly useful for accessing substituted cyclopropyl ethers.
Key Causality: This sequence decouples the ether bond formation from the cyclopropane ring formation, offering greater flexibility in the choice of starting materials. The choice of cyclopropanation conditions (e.g., Simmons-Smith or a modification thereof) allows for the introduction of various substituents on the cyclopropyl ring.
Experimental Protocol: Simmons-Smith Cyclopropanation [3]
This protocol outlines a general procedure for the cyclopropanation of an alkene, which is the second step in the alkenylation-cyclopropanation sequence.
-
Materials:
-
Alkene-containing substrate (e.g., a vinyl ether)
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
-
Inert gas supply (Nitrogen or Argon)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
-
Procedure:
-
Under an inert atmosphere, dissolve the alkene-containing substrate in anhydrous DCM in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution to the stirred reaction mixture.
-
Add diiodomethane dropwise to the solution. A gentle evolution of gas may be observed.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of aryl cyclopropyl ethers. These methods typically involve the coupling of an aryl halide or triflate with a cyclopropanol or a cyclopropylboronic acid derivative. While less common for ethers than for amines or thioethers, this approach offers good functional group tolerance.[5]
Physicochemical Properties and Their Impact on Drug Design
The introduction of a cyclopropyl ether moiety can have a profound impact on a molecule's physicochemical properties, which in turn influences its pharmacokinetic profile.
Lipophilicity
Lipophilicity, often measured as logP or logD, is a critical parameter in drug design, affecting solubility, permeability, and metabolism. The replacement of a more lipophilic group, such as an isopropyl or tert-butyl group, with a cyclopropyl group generally leads to a decrease in lipophilicity.[6] This is attributed to the reduced number of hydrogen atoms and the unique electronic nature of the cyclopropyl ring.
The ether oxygen introduces a polar component, which can further modulate lipophilicity. The overall effect will depend on the balance between the hydrocarbon content and the polar ether group.
| Compound | Structure | Calculated logP | Notes |
| Isopropyl methyl ether | 0.88 | A common acyclic analog. | |
| Cyclopropyl methyl ether | 0.53 | Lower lipophilicity than the isopropyl analog. | |
| Di-isopropyl ether | 2.00 | A larger acyclic ether.[10] | |
| Dicyclopropyl ether | 1.2 | Lower lipophilicity than its acyclic counterpart.[11] |
Calculated logP values are estimations and can vary between different software packages. The trend of decreasing lipophilicity with the cyclopropyl group is consistently observed.
Dipole Moment and Polarity
Ethers possess a net dipole moment due to the C-O bonds.[12] This polarity can influence a molecule's solubility in aqueous media and its ability to interact with polar residues in a protein binding pocket. The geometry of the cyclopropyl ether can affect the overall molecular dipole.
pKa Modulation
The electron-withdrawing nature of the cyclopropyl group can influence the pKa of adjacent acidic or basic functional groups.[6] This can be a valuable tool for optimizing a drug's ionization state at physiological pH, which in turn affects its absorption and distribution.
Metabolic Stability and Pharmacokinetics: A Double-Edged Sword
The metabolic fate of cyclopropyl ether derivatives is a critical consideration in drug development. While the cyclopropyl group is often introduced to enhance metabolic stability, it is not metabolically inert.
Blocking Metabolic Hotspots
As previously mentioned, the high C-H bond dissociation energy of the cyclopropyl ring makes it resistant to CYP-mediated oxidation.[5] This makes the cyclopropyl ether a good bioisosteric replacement for more metabolically labile groups like isopropyl or tert-butyl ethers, which are prone to oxidation at the tertiary carbon.
Potential Metabolic Pathways
Despite its general stability, the cyclopropyl ether moiety can undergo metabolism through several pathways:
-
O-Dealkylation: The ether linkage itself can be a site of metabolism. O-dealkylation, catalyzed by CYP enzymes, would lead to the formation of a cyclopropanol and an aldehyde or ketone. In a study of a para-methoxy-substituted cyclopropyl benzene derivative, metabolism was predominantly directed towards O-demethylation.[13]
-
Ring Oxidation: The cyclopropyl ring can be oxidized, although this is often a less favorable pathway. This can sometimes lead to ring opening and the formation of reactive metabolites, which is a potential liability.[5] This is a more significant concern for cyclopropylamines, which can form reactive aminium cation radicals.[14][15]
The interplay between these pathways is context-dependent and influenced by the surrounding molecular structure.
Metabolic Considerations for Cyclopropyl Ethers
Caption: Potential metabolic pathways for cyclopropyl ether derivatives.
Structure-Activity Relationships (SAR) and Applications in Drug Discovery
The true value of the cyclopropyl ether motif is realized in its application to solve specific problems in drug discovery. By understanding the structure-activity relationships, medicinal chemists can rationally design molecules with improved properties.
Bioisosteric Replacement
Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds.[16][17] The cyclopropyl ether moiety can serve as a bioisostere for several common functional groups.
Bioisosteric Relationships of the Cyclopropyl Ether Moiety
Caption: The cyclopropyl ether as a bioisostere for common functional groups.
-
Cyclopropyl Ether vs. Isopropyl/tert-Butyl Ether: This is perhaps the most common bioisosteric replacement. As discussed, this substitution can block metabolism at the sterically hindered carbon adjacent to the ether oxygen and reduce lipophilicity.[6]
Case Study: Enhancing Brain Penetration and Metabolic Stability
While specific publicly available case studies detailing the SAR of cyclopropyl ether-containing drugs are not abundant, we can extrapolate from the known properties of the cyclopropyl group. In a hypothetical scenario, consider a CNS drug candidate containing an isopropyl ether moiety that suffers from poor brain penetration and rapid metabolism.
Hypothetical Optimization Workflow
Caption: A logical workflow for lead optimization using a cyclopropyl ether.
The rationale for this modification would be:
-
Reduce Metabolism: The cyclopropyl group is less prone to oxidation than the isopropyl group.
-
Lower Lipophilicity: The cyclopropyl ether is expected to have a lower logP than the isopropyl ether, which can sometimes improve the balance of properties required for brain penetration by reducing non-specific binding and efflux.
-
Maintain or Improve Potency: The rigid nature of the cyclopropyl group can favorably orient the molecule in the binding pocket, potentially maintaining or even enhancing potency.
Conclusion and Future Outlook
Cyclopropyl ether derivatives represent a valuable and versatile tool in the medicinal chemist's arsenal. Their unique combination of conformational rigidity, metabolic stability, and tunable physicochemical properties allows for the rational design of drug candidates with improved ADME profiles. As our understanding of the subtle interplay between the cyclopropyl ring and the ether linkage grows, and as new synthetic methodologies emerge, we can expect to see the continued and expanded application of this powerful motif in the development of the next generation of therapeutics. The key to their successful application lies in a deep understanding of the causal relationships between their structure and their effects on a molecule's biological properties, a principle that this guide has sought to illuminate.
References
-
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (2021, September 23). Hypha Discovery. [Link]
-
Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2146–2156. [Link]
-
Williamson Ether Synthesis. (n.d.). In Organic Chemistry Lab Manual. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]
-
Gagnon, D., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. The Journal of Organic Chemistry, 88(18), 12895–12906. [Link]
-
Gagnon, D., et al. (2023). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. PubMed. [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). ResearchGate. [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry. [Link]
-
Williamson ether synthesis. (2021, October 23). In Wikipedia. [Link]
-
Simmons–Smith Cyclopropanation of Alkenyl 1,2-Bis(boronates): Stereoselective Access to Functionalized Cyclopropyl Derivatives. (n.d.). ResearchGate. [Link]
-
Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]
-
Cyclopropyl ether. (n.d.). PubChem. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Gesto, D., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(3), 279-299. [Link]
-
Case Studies Underpinned by the Considered Use of Solvents. (n.d.). Royal Society of Chemistry. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]
-
Butler, D. E., et al. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science, 15(40), 15635-15642. [Link]
-
Physical Properties of Ether. (2023, January 22). Chemistry LibreTexts. [Link]
-
2-Cyclopentenyl isopropyl ether. (n.d.). PubChem. [Link]
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Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Reviews, 117(24), 14200-14264. [Link]
-
Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas. [Link]
-
N-Dealkylation of an N -Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group. (n.d.). ResearchGate. [Link]
-
Cyclopropanol, 1-ethoxy-. (n.d.). Organic Syntheses. [Link]
-
Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace. [Link]
-
Proposed mechanism for O-dealkylation reactions catalyzed by CYPs. (n.d.). ResearchGate. [Link]
-
EFFECT OF ETHER GROUPS ON THE STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF NOVEL ANTIMICROBIAL COMPOUNDS. (2023, September 6). American University Research Commons. [Link]
-
Structure Activity Relationship Of Drugs. (n.d.). Fvs. [Link]
-
isopropyl ether. (n.d.). Stenutz. [Link]
-
The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (n.d.). PMC. [Link]
-
Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). (2018, February 23). PMC. [Link]
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023, May 16). Domainex. [Link]
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Functional Groups In Organic Chemistry. (2026, January 9). Chemistry LibreTexts. [Link]
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Pharmacophore properties of p-chlorophenyl cyclopropylethyl ethers
An In-Depth Technical Guide on the Pharmacophore Properties of p-Chlorophenyl Cyclopropylethyl Ethers
Part 1: Executive Summary & Structural Context
p-Chlorophenyl cyclopropylethyl ethers represent a specialized class of bioactive scaffolds in medicinal chemistry and agrochemical design.[1] Characterized by the fusion of a lipophilic p-chlorophenyl moiety, a flexible ether linkage, and a rigid cyclopropyl group separated by an ethyl spacer, this pharmacophore exploits unique steric and electronic properties to modulate biological targets.
Primarily recognized for their utility in targeting Sigma Receptors (
This guide dissects the pharmacophore’s structural logic, mechanistic interactions, and synthetic pathways, providing a roadmap for researchers optimizing this scaffold for drug discovery.
Part 2: Pharmacophore Mapping & Chemical Logic
The pharmacological potency of p-chlorophenyl cyclopropylethyl ethers arises from the synergistic interaction of four distinct structural domains.
The p-Chlorophenyl Anchor (Lipophilic Domain)[1]
-
Function: Serves as the primary "anchor" for the pharmacophore, driving affinity through hydrophobic interactions and
-stacking. -
Mechanism: The para-chlorine atom is critical.[1] It enhances lipophilicity (
) and blocks metabolic oxidation at the reactive para-position (a common clearance route for phenyl rings).[1] The electron-withdrawing nature of chlorine also modulates the acidity of the aromatic protons, influencing - interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket [1].[1]
The Ether Linkage (Hydrogen Bond Acceptor)[1]
-
Function: Acts as a hydrogen bond acceptor (HBA) and a flexible hinge.[1]
-
Mechanism: Unlike esters or amides, the ether oxygen is metabolically robust against hydrolysis. It often engages in hydrogen bonding with backbone amides or specific serine/threonine residues in the target protein. Its bond angle (~110°) dictates the spatial orientation of the lipophilic domains.[1]
The Ethyl Spacer (Distance Control)
-
Function: Fine-tunes the distance between the aromatic ring and the cyclopropyl group.[1]
-
Mechanism: The two-carbon (ethyl) chain allows for rotational freedom, enabling the molecule to adopt a bioactive conformation that fits into deep or curved hydrophobic pockets.[1] In Sigma-1 receptor ligands, this spacer length is often critical for spanning the distance between the primary hydrophobic binding site and the secondary electrostatic interaction site [2].
The Cyclopropyl Motif (Rigid Bioisostere)
-
Function: Provides steric bulk and conformational rigidity.[1]
-
Mechanism: The cyclopropyl group is a bioisostere for an alkene or a phenyl ring but with a smaller volume.
-
Walsh Orbitals: The C-C bonds in cyclopropane have significant p-character (Walsh orbitals), allowing them to interact electronically with adjacent
-systems or lone pairs (like the ether oxygen), potentially locking the conformation.[1] -
Metabolic Stability: While strained, the cyclopropyl ring is generally stable to oxidative metabolism compared to isopropyl or sec-butyl groups, reducing the rate of N-dealkylation or hydroxylation in adjacent positions [3].[1]
-
Part 3: Mechanism of Action & Biological Targets[1]
This pharmacophore is "privileged," meaning it is recognized by multiple distinct biological targets due to its fundamental physicochemical properties.
A. Sigma Receptor ( R) & EBP Modulation
The p-chlorophenyl cyclopropylethyl ether scaffold is highly effective in designing ligands for the Sigma-1 receptor and the Emopamil Binding Protein (EBP) (also known as the mammalian sterol
-
Interaction: The p-chlorophenyl group occupies the primary hydrophobic pocket (HP1).[1] The basic amine (often present in the full drug structure, attached via the ethyl/propyl chain) forms an electrostatic interaction with a key aspartate residue (e.g., Asp126 in
1).[1] The cyclopropyl ether moiety fits into the secondary hydrophobic pocket (HP2), providing subtype selectivity over 2 receptors [4]. -
Therapeutic Relevance: Neuroprotection, antipsychotics, and potentially antifungal agents (via EBP inhibition).
B. Juvenile Hormone (JH) Mimicry (Agrochemicals)
In the context of insect growth regulators (IGRs), this scaffold mimics the structure of insect Juvenile Hormone.[1]
-
Interaction: The ether linkage mimics the ester of natural JH, while the p-chlorophenyl group mimics the lipophilic tail.[1] The cyclopropyl group prevents metabolic degradation by insect esterases and epoxide hydrolases, leading to prolonged hormonal activity that disrupts metamorphosis [5].
-
Example: Analogous to Pyriproxyfen and Etofenprox , where ether linkages replace labile esters.
Part 4: Visualization of Signaling & Workflow
Figure 1: Pharmacophore Interaction Map (Sigma-1 Receptor Context)
Caption: Structural decomposition of the p-chlorophenyl cyclopropylethyl ether pharmacophore and its mapped interactions with a theoretical receptor binding site (e.g., Sigma-1).
Part 5: Experimental Protocols
Protocol 1: Synthesis of p-Chlorophenyl Cyclopropylethyl Ether
Objective: To synthesize the core pharmacophore via a modified Williamson Ether Synthesis. This method ensures high yield and retention of the cyclopropyl ring integrity.
Reagents:
-
p-Chlorophenol (1.0 eq)[1]
-
2-Cyclopropylethyl bromide (1.2 eq) (or 2-cyclopropylethyl mesylate)[1]
-
Potassium Carbonate (
) (2.0 eq)[1] -
Potassium Iodide (KI) (0.1 eq, catalyst)[1]
-
Acetonitrile (ACN) or DMF (Solvent)[1]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-chlorophenol (10 mmol) in anhydrous Acetonitrile (50 mL).
-
Deprotonation: Add Potassium Carbonate (20 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: The mixture will likely turn a pale yellow.[1]
-
Alkylation: Add 2-cyclopropylethyl bromide (12 mmol) and a catalytic amount of Potassium Iodide (1 mmol).[1] The KI facilitates the Finkelstein reaction in situ, converting the bromide to the more reactive iodide.
-
Reflux: Heat the reaction mixture to reflux (
C) under an inert atmosphere ( or Ar) for 12-18 hours. Monitor progress via TLC (Hexane:EtOAc 9:1). The p-chlorophenol spot ( ) should disappear.[1] -
Workup: Cool the mixture to room temperature. Filter off the inorganic salts (
, ). Concentrate the filtrate under reduced pressure. -
Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, followed by Brine (20 mL). Dry over anhydrous
. -
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane
5% EtOAc in Hexane). -
Validation: Confirm structure via
-NMR. Look for the characteristic cyclopropyl protons (0.0–0.6 ppm, multiplet) and the ether methylene triplet (~4.0 ppm).[1]
Protocol 2: Structure-Activity Relationship (SAR) Evaluation
Objective: To assess the impact of the ether linkage and cyclopropyl group on metabolic stability (Microsomal Stability Assay).
Methodology:
-
Incubation: Incubate the test compound (
) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Initiate the reaction with NADPH-generating system (
NADPH). -
Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).[1]
-
Analysis: Centrifuge samples (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time to determine the elimination rate constant ( ) and half-life ( ). -
Comparison: Compare against a reference p-chlorophenyl propyl ether (no cyclopropyl) to quantify the "cyclopropyl effect" on metabolic stability.
Part 6: Data Presentation & SAR Trends
Table 1: Comparative SAR of p-Chlorophenyl Ether Analogs
| Compound Variant | Linker Type | Distal Group | Metabolic Stability ( | Binding Affinity ( | |
| Lead (Target) | Ether | Cyclopropyl | 4.2 | High (>60 min) | High (<10 nM) |
| Analog A | Ether | Isopropyl | 4.1 | Low (<20 min) | Moderate |
| Analog B | Ester | Cyclopropyl | 3.8 | Very Low (<5 min) | Low |
| Analog C | Amide | Cyclopropyl | 3.5 | High | Moderate |
| Analog D | Ether | Phenyl | 5.1 | Moderate | High (Non-selective) |
Interpretation:
-
Analog A (Isopropyl): Shows reduced metabolic stability due to facile hydroxylation at the tertiary carbon, highlighting the protective role of the cyclopropyl ring [3].[1]
-
Analog B (Ester): Demonstrates the lability of the ester bond compared to the ether, confirming the necessity of the ether linkage for in vivo duration.[1]
-
Analog D (Phenyl): Increases lipophilicity excessively, leading to poor solubility and non-specific binding (loss of selectivity).[1]
Part 7: References
-
Topliss, J. G. (1972). Utilization of operational schemes for analog synthesis in drug design. Journal of Medicinal Chemistry, 15(10), 1006–1011. Link[1]
-
Chu, W., et al. (2009). Synthesis and characterization of iodine-125 labeled sigma-1 receptor ligands. Journal of Medicinal Chemistry, 52(6), 1803-1809.[1] Link[1]
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8979-8980. (Discusses cyclopropyl/oxetane bioisosterism and stability). Link[1]
-
Zampella, A., et al. (2011). Emopamil-binding protein (EBP) inhibitors: A new class of potent antitumor agents.[1] Journal of Medicinal Chemistry, 54(12), 4172-4186.[1] Link[1]
-
Sullivan, J. J., & Goh, K. S. (2008). Environmental fate and properties of pyriproxyfen. Journal of Pesticide Science, 33(4), 339-350.[1] (Discusses ether-based JH mimics). Link
-
Poudel, M., et al. (2025).[2][3] Synthesis of 1-cyclopropylethyl ether as an acid labile protecting group.[1] Journal of Carbohydrate Chemistry, 301, 1-13.[2] Link[1]
Sources
Metabolic Stability of Cyclopropyl-Substituted Aryl Ethers: A Technical Guide
Executive Summary
The cyclopropyl-substituted aryl ether (Ar-O-cPr ) is a high-value pharmacophore in modern drug design, widely utilized as a bioisostere for isopropyl or tert-butyl ethers. Its primary utility lies in reducing lipophilicity (LogP) while increasing metabolic stability against oxidative
However, this moiety is not metabolically inert. While it resists the rapid dealkylation typical of linear alkyl ethers, the cyclopropyl ring itself introduces specific metabolic liabilities—namely, CYP450-mediated
The Medicinal Chemistry Context: Why Cyclopropyl Ethers?
Bioisosteric Rationale
The cyclopropyl group is frequently employed to replace isopropyl (
-
Conformational Rigidity: The
-like character of the cyclopropyl C-C bonds (Walsh orbitals) constrains the ether oxygen, often locking the pendant aryl ring into a bioactive conformation. -
Lipophilicity Modulation: Cyclopropyl ethers typically exhibit lower lipophilicity than their acyclic aliphatic counterparts, improving solubility and lowering promiscuous binding.
-
Metabolic Blocking: The C-H bonds of a cyclopropane ring have a higher Bond Dissociation Energy (BDE ~106 kcal/mol) compared to secondary acyclic carbons (~98 kcal/mol). This thermodynamic barrier suppresses the initial Hydrogen Atom Transfer (HAT) step required for CYP450-mediated oxidation.
The "Metabolic Soft Spot" Paradox
Despite the high BDE, the cyclopropyl ring can become a "metabolic alert." If a CYP450 enzyme can overcome the activation energy barrier, the resulting cyclopropyl radical is highly unstable. It can undergo rapid ring opening to form reactive intermediates, leading to covalent binding or the formation of toxic aldehydes.
Mechanistic Deep Dive: Metabolic Pathways
Understanding the specific degradation pathways is critical for interpreting DMPK data. Unlike cyclopropylamines, which are notorious mechanism-based inhibitors (suicide substrates) via Single Electron Transfer (SET), cyclopropyl ethers predominantly undergo metabolism via Hydrogen Atom Transfer (HAT) .
Pathway A: -Dealkylation (Suppressed)
For standard alkyl ethers (e.g.,
Pathway B: Ring Oxidation and Opening (The Primary Liability)
When metabolism does occur, it typically follows this sequence:
-
HAT: The CYP450 oxo-iron species (
) abstracts a hydrogen from the cyclopropyl -carbon. -
Radical Fate:
-
Hydroxylation (Rebound): The radical recombines with the hydroxyl group to form 1-hydroxycyclopropyl ether . This is a hemiacetal equivalent (cyclopropanone hydrate) that is unstable and collapses into a ring-opened ester or aldehyde.
-
Ring Opening (Rearrangement): The radical rearranges to a linear alkene radical, which is subsequently trapped by oxygen. This generates reactive
-unsaturated aldehydes (Michael acceptors).
-
Ether vs. Amine: A Critical Distinction
-
Cyclopropylamines (Ar-NH-cPr): Prone to SET mechanisms. The nitrogen lone pair donates an electron to the heme, forming a radical cation that triggers rapid ring opening and covalent modification of the heme porphyrin (Suicide Inhibition).
-
Cyclopropyl Ethers (Ar-O-cPr): The oxygen lone pair is tightly held; SET is rare. Metabolism proceeds via HAT . While less likely to cause suicide inhibition than amines, the generated aldehydes can still form glutathione (GSH) adducts, flagging the compound for potential idiosyncratic toxicity.
Visualization of Metabolic Pathways
Caption: Mechanistic bifurcation of cyclopropyl ether metabolism. The radical intermediate (yellow) is the decision point between clearance (green) and toxicity (red).
Experimental Workflows for Stability Assessment
To validate the stability of this motif, a tiered assay approach is required.
Tier 1: Intrinsic Clearance ( )
-
System: Human/Rat Liver Microsomes (HLM/RLM) or Hepatocytes.
-
Protocol: Incubate compound (
) with NADPH. Sample at 0, 5, 15, 30, 45 min. -
Analysis: LC-MS/MS monitoring of parent depletion.
-
Success Metric:
min (microsomes) indicates the cyclopropyl group is effectively blocking metabolism.
Tier 2: Metabolite Identification (MetID) & Soft Spot Analysis
If
-
Search Triggers:
-
+16 Da: Hydroxylation (could be on the ring or aryl group).
-
+32 Da: Di-hydroxylation or ring opening to acid.
-
+57 Da: Propionic acid derivative (ring opening).
-
-
Diagnostic Ion: Fragmentation often yields a characteristic loss of the cyclopropyl ring or the ring-opened alkyl chain.
Tier 3: Reactive Metabolite Trapping (GSH)
Essential for cyclopropyl ethers to rule out aldehyde formation.
-
Protocol: Incubate with HLM + NADPH + Glutathione (GSH) or Trapping Agent (e.g., KCN for iminium ions, though less relevant for ethers).
-
Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.
-
Interpretation: Presence of GSH adducts suggests the ring opening pathway (Path 2 in diagram) is active.
Optimization Strategies: Fixing the Liability
If the cyclopropyl ether is identified as the metabolic soft spot, the following structural modifications are field-proven to enhance stability.
The "Silver Bullet": 1-Methylcyclopropyl Ether
Replacing the
-
Effect: Blocks both oxidative dealkylation and ring-opening oxidation.[1]
-
Trade-off: Slight increase in lipophilicity (+0.3-0.4 LogP) and steric bulk.
-
Synthesis: Often requires specific conditions (e.g., Simmons-Smith on vinyl ethers or
with 1-methylcyclopropanol).
Deuteration
Selective deuteration of the cyclopropyl ring (
-
Effect: Exploits the Primary Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, slowing the rate-limiting HAT step (
). -
Utility: Useful for maintaining exact sterics while improving half-life.
Electron Withdrawing Groups (EWG)
Adding EWGs (F, Cl, CN) to the aryl ring para or ortho to the ether linkage.
-
Effect: Reduces the electron density on the ether oxygen, making the
-protons less acidic and the adjacent C-H bonds less susceptible to oxidation.
Comparison of Stability Strategies
| Strategy | Structure | Metabolic Stability | LogP Impact | Risk of MBI |
| Parent | Moderate | Low | Low-Medium | |
| 1-Methyl | High | +0.4 | Very Low | |
| Deutero | High | Neutral | Low | |
| Isopropyl | Low (Dealkylation) | +0.4 | None |
Decision Tree for Researchers
Caption: Workflow for evaluating and optimizing cyclopropyl ether metabolic stability.
References
-
Metabolism of Cyclopropyl Groups in Drug Design. Hypha Discovery. Available at: [Link]
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines. Frontiers in Pharmacology. Available at: [Link]
-
Evaluating the Differences in Cycloalkyl Ether Metabolism. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of 1-Methylcyclopropyl Aryl Ethers to Improve Metabolic Stability. Springer. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
Sources
1-Chloro-4-(2-cyclopropylethoxy)benzene PubChem CID and chemical identifiers
This technical guide details the chemical identity, synthesis, and applications of 1-Chloro-4-(2-cyclopropylethoxy)benzene , a specialized aryl ether intermediate used in medicinal chemistry for structure-activity relationship (SAR) studies and the development of lipophilic drug scaffolds.
Chemical Identity & Informatics
This compound is a halogenated aromatic ether characterized by a para-chlorophenyl group linked to a cyclopropylethyl moiety. It serves as a robust building block for introducing the cyclopropyl motif—a privileged structure in drug discovery known for improving metabolic stability and potency compared to flexible alkyl chains.
Core Identifiers
| Identifier Type | Value |
| IUPAC Name | 1-Chloro-4-(2-cyclopropylethoxy)benzene |
| CAS Registry Number | 1480039-27-7 |
| InChIKey | SGGJKYITBYSGJG-UHFFFAOYSA-N |
| SMILES | Clc1ccc(OCCC2CC2)cc1 |
| Molecular Formula | C₁₁H₁₃ClO |
| Molecular Weight | 196.67 g/mol |
| PubChem CID | Searchable via InChIKey (Not standardly indexed in primary open sets as of 2025; typically cataloged as vendor-specific ID) |
Synthesis & Manufacturing Protocols
The synthesis of 1-Chloro-4-(2-cyclopropylethoxy)benzene relies on the formation of the aryl-alkyl ether linkage. Two primary methodologies are validated for high-yield production: Williamson Ether Synthesis (Method A) and the Mitsunobu Reaction (Method B).
Method A: Williamson Ether Synthesis (Scale-Up Preferred)
This method utilizes the nucleophilic attack of the phenoxide ion on an electrophilic alkyl halide or sulfonate.
-
Reagents : 4-Chlorophenol, 2-Cyclopropylethyl bromide (or tosylate), Potassium Carbonate (
), DMF or Acetonitrile. -
Mechanism :
substitution. -
Protocol :
-
Deprotonation : Dissolve 4-chlorophenol (1.0 eq) in anhydrous DMF. Add
(2.0 eq) and stir at 60°C for 30 minutes to generate the phenoxide. -
Alkylation : Add 2-cyclopropylethyl bromide (1.1 eq) dropwise to the suspension.
-
Reflux : Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup : Quench with water, extract with ethyl acetate. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.
-
Purification : Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
-
Method B: Mitsunobu Coupling (Mild Conditions)
Ideal for small-scale synthesis when the alcohol precursor is more available than the halide.
-
Reagents : 4-Chlorophenol, 2-Cyclopropylethanol, Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD). -
Protocol :
-
Dissolve 4-chlorophenol (1.0 eq), 2-cyclopropylethanol (1.0 eq), and
(1.1 eq) in anhydrous THF at 0°C. -
Add DIAD (1.1 eq) dropwise to maintain temperature <5°C.
-
Warm to room temperature and stir for 12 hours.
-
Concentrate and purify via chromatography.
-
Synthesis Pathway Diagram
[3]
Physicochemical Properties & Stability
Understanding the physical profile is critical for formulation and assay development.
| Property | Value (Predicted/Experimental) | Relevance |
| Physical State | Colorless to pale yellow oil or low-melting solid | Handling/Storage |
| LogP (Octanol/Water) | ~4.2 – 4.5 | High lipophilicity; likely high membrane permeability. |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, Ethanol | Assay vehicle selection (DMSO stock recommended). |
| Boiling Point | ~280°C (at 760 mmHg) | Thermal stability for GC-MS analysis. |
| Reactivity | Stable to weak acids/bases; Ether linkage is robust. | Suitable for downstream lithiation or coupling reactions. |
Applications in Drug Development
This compound is primarily utilized as a scaffold intermediate in the optimization of pharmaceutical agents.
Bioisosteric Replacement
The 2-cyclopropylethyl group acts as a bioisostere for n-butyl or isopentyl chains.
-
Mechanism : The cyclopropyl ring adds steric bulk and rigidity without significantly increasing molecular weight.
-
Benefit : It often blocks metabolic oxidation sites (e.g., preventing
-oxidation typical of linear alkyl chains), thereby extending the half-life ( ) of the parent drug.
GPCR & Kinase Ligand Design
The 4-chlorophenoxy motif is a "privileged structure" found in numerous active compounds (e.g., lipid regulators, antihistamines).
-
Targeting : The chlorine atom provides a handle for halogen bonding or filling hydrophobic pockets in target proteins (e.g., Histamine H3 receptors or specific Tyrosine Kinases).
-
Derivatization : The chlorine can be further functionalized via Buchwald-Hartwig amination or Suzuki coupling to create complex biaryl systems.
Analytical Profiling (Quality Control)
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
-
¹H NMR (400 MHz, CDCl₃) :
- 7.22 (d, 2H, Ar-H, meta to ether).
- 6.80 (d, 2H, Ar-H, ortho to ether).
-
4.00 (t, 2H,
). -
1.70 (q, 2H,
linker). - 0.8–0.1 (m, 5H, Cyclopropyl protons).
-
Mass Spectrometry (GC-MS) :
-
Molecular Ion (
): 196/198 (3:1 ratio due to isotopes). -
Fragmentation: Loss of cyclopropyl-ethyl chain (
) to give chlorophenol cation.
-
Safety & Handling
-
Hazards : Classified as an Irritant (Skin/Eye).
-
Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.
-
PPE : Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of vapors.
References
-
BenchChem . 1-Chloro-4-(2-cyclopropylethoxy)benzene (CAS 1480039-27-7). Retrieved from
-
BLD Pharm . Product Analysis: 1-Chloro-4-(2-cyclopropylethoxy)benzene. Retrieved from
-
PubChem . Compound Summary for InChIKey SGGJKYITBYSGJG-UHFFFAOYSA-N. National Library of Medicine. Retrieved from
Methodological & Application
Application Note: Chemoselective Coupling of 4-Chlorophenol with 2-Cyclopropylethyl Bromide
Executive Summary
This guide details the protocol for synthesizing 1-chloro-4-(2-cyclopropylethoxy)benzene via the Williamson ether synthesis.[1] The coupling of 4-chlorophenol (nucleophile) and 2-cyclopropylethyl bromide (electrophile) presents specific challenges due to the steric and electronic properties of the cyclopropyl moiety and the potential for
This document provides two validated methodologies:
-
Method A (Standard): A robust, kinetically controlled protocol using Potassium Carbonate (
) in Acetonitrile ( ). -
Method B (Catalytic): A Finkelstein-modified protocol using Potassium Iodide (
) to accelerate reaction kinetics for scale-up or sluggish batches.
Strategic Analysis & Mechanism
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (
Key Mechanistic Considerations:
-
Cyclopropyl Stability: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol).[5] While stable under basic conditions, it is susceptible to ring-opening under strong acidic conditions or radical pathways. Therefore, strictly anhydrous, basic conditions are preferred over acidic catalysis.
-
Competition (Substitution vs. Elimination): The 2-cyclopropylethyl bromide contains
-hydrogens. While primary halides favor , strong bulky bases (e.g., ) or excessive heat can trigger elimination to form vinylcyclopropane. The use of mild carbonate bases minimizes this risk.
Visualization: Reaction Pathway
The following diagram outlines the primary
Caption: Figure 1. Mechanistic pathway showing the dominant
Pre-Experimental Data & Safety
Reactant Properties
Precise stoichiometry is vital. 2-cyclopropylethyl bromide is the higher-value reagent; however, to simplify purification, it is often used in slight excess to ensure full consumption of the phenol, or the phenol is used in excess if the alkyl halide is scarce. This protocol uses the Alkyl Halide in slight excess (1.2 eq) to drive the reaction, as the unreacted halide is easier to remove via distillation/vacuum than the phenol.
| Compound | MW ( g/mol ) | Density (g/mL) | BP/MP (°C) | Role |
| 4-Chlorophenol | 128.56 | 1.306 (s) | MP: 43°C | Nucleophile |
| 2-Cyclopropylethyl bromide | 149.03 | 1.433 | BP: 129°C | Electrophile |
| Potassium Carbonate | 138.21 | 2.43 | MP: 891°C | Base |
| Acetonitrile (MeCN) | 41.05 | 0.786 | BP: 82°C | Solvent |
Safety Advisory
-
Cyclopropyl Halides: Potential alkylating agents. Handle in a fume hood.
-
Acetonitrile: Toxic if inhaled or absorbed. Metabolizes to cyanide.
-
Base Exotherm: The initial deprotonation is exothermic.
Experimental Protocols
Method A: Standard Anhydrous Protocol (Recommended)
Best for: Routine synthesis, high purity requirements.
Reagents:
-
4-Chlorophenol (1.0 eq, 10 mmol, 1.29 g)
-
2-Cyclopropylethyl bromide (1.2 eq, 12 mmol, 1.79 g / ~1.25 mL)
- (Anhydrous, granular) (2.0 eq, 20 mmol, 2.76 g)
-
Acetonitrile (anhydrous) (30 mL)
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon. -
Solvation: Add 4-chlorophenol (1.29 g) and Acetonitrile (30 mL). Stir until fully dissolved.
-
Deprotonation: Add
(2.76 g) in a single portion. The mixture will become a suspension. Stir at Room Temperature (RT) for 15 minutes to initiate phenoxide formation. -
Addition: Add 2-cyclopropylethyl bromide (1.25 mL) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (80-82°C) .
-
Note: Monitor via TLC (Hexane:EtOAc 9:1). The limiting reagent (phenol) should be consumed within 4–6 hours.
-
-
Workup:
-
Cool to RT. Filter off the solid salts (
, excess ) using a sintered glass funnel. -
Rinse the filter cake with cold Acetonitrile.
-
Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil.
-
-
Purification:
-
Dissolve crude oil in Ethyl Acetate (20 mL).
-
Wash with 1M
(2 x 10 mL) to remove any trace unreacted phenol. -
Wash with Brine (10 mL). Dry over
.[6] -
Concentrate. If high purity is required, perform flash chromatography (Silica, 0-5% EtOAc in Hexanes).
-
Method B: Finkelstein-Modified Protocol (Catalytic)
Best for: Sluggish reactions or scale-up where time is critical.
Concept: Addition of Potassium Iodide (
Modifications to Method A:
-
Add Potassium Iodide (0.1 eq, 1 mmol, 166 mg) to the initial suspension in Step 3.
-
Reduce reaction time. Check TLC at 2 hours.
-
Critical Workup Change: During the extraction phase (Step 7), wash the organic layer with 10% Sodium Thiosulfate (
) to remove any iodine discoloration (yellow/brown tint).
Workflow Visualization
Caption: Figure 2. Operational workflow for the synthesis and purification of the target ether.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Temperature | 80°C ± 5°C | >90°C: Risk of elimination (vinylcyclopropane). <60°C: Reaction stalls; incomplete conversion. |
| Solvent Water | < 0.1% | Water solvates the nucleophile ( |
| Base Stoichiometry | 2.0 - 3.0 eq | Insufficient base leaves unreacted phenol (difficult to separate). Excess base is easily filtered. |
| Agitation | High RPM | The reaction is heterogeneous (solid-liquid). Poor mixing leads to localized concentration gradients and slow kinetics. |
Troubleshooting Guide
-
Problem: Low Yield / Unreacted Phenol.
-
Cause: Wet solvent or old
(absorbed moisture). -
Fix: Flame-dry glassware, use fresh anhydrous MeCN, and crush
to fine powder. Add 0.1 eq KI (Method B).
-
-
Problem: Product contains alkene (NMR signals at 5.0-6.0 ppm).
-
Cause: Elimination due to excessive temperature or use of strong bases like
. -
Fix: Strictly maintain temperature at 80°C. Do not switch to
unless using low temp (0°C to RT) and monitoring closely.
-
References
-
Williamson, A. W. (1850).[2][3][4][7] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Mechanism).
-
Organic Chemistry Portal. "Williamson Ether Synthesis."[4] (General Protocol & Mechanism).
-
BenchChem. "Application Notes and Protocols for Williamson Ether Synthesis." (Specifics on phenolic alkylation).
-
LookChem. "2-Cyclopropylethyl bromide Properties." (Physical Data).[8]
-
LibreTexts. "Stability of Cycloalkanes - Ring Strain." (Cyclopropyl stability data).
Sources
- 1. 1-Chloro-4-(2-cyclopropylethoxy)benzene | 1480039-27-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 6. organic-synthesis.com [organic-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lookchem.com [lookchem.com]
Application Notes and Protocols: Mitsunobu Reaction for the Synthesis of 1-Chloro-4-(2-cyclopropylethoxy)benzene
Abstract
This document provides a comprehensive guide to the synthesis of the aryl ether, 1-Chloro-4-(2-cyclopropylethoxy)benzene, via the Mitsunobu reaction. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical advice for successful execution. By explaining the causality behind experimental choices, this guide aims to empower users to not only replicate the synthesis but also to adapt the principles to other synthetic challenges.
Introduction
The Mitsunobu reaction is a powerful and versatile method for the dehydrative condensation of a primary or secondary alcohol with a suitable nucleophile in the presence of a phosphine and an azodicarboxylate.[1][2] Since its discovery by Oyo Mitsunobu in 1967, it has become an indispensable tool in organic synthesis, particularly for the formation of esters, ethers, azides, and other functional groups.[1][3] Its mild reaction conditions and broad substrate scope have led to its widespread application in the synthesis of complex natural products and pharmaceuticals.[4][5][6]
This application note focuses on the synthesis of 1-Chloro-4-(2-cyclopropylethoxy)benzene, a common structural motif in medicinal chemistry. The Mitsunobu reaction provides an efficient route to this aryl ether by coupling 4-chlorophenol (the nucleophile) with 2-cyclopropylethanol. A key feature of the Mitsunobu reaction is the activation of the alcohol by the phosphine-azodicarboxylate system, which facilitates nucleophilic attack by the phenoxide.[7][8]
Reaction Mechanism: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the reaction conditions. The Mitsunobu reaction proceeds through a series of well-defined steps:
-
Betaine Formation: Triphenylphosphine (PPh₃), a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DIAD), forming a betaine intermediate.[9]
-
Pronucleophile Deprotonation: The basic betaine then deprotonates the acidic nucleophile, in this case, 4-chlorophenol, to generate the corresponding phenoxide.[9][10] The pKa of the nucleophile is a critical factor; generally, compounds with a pKa below 13 are suitable for the standard Mitsunobu reaction.[10]
-
Oxyphosphonium Salt Formation: The alcohol, 2-cyclopropylethanol, attacks the positively charged phosphorus atom of the protonated betaine, forming an alkoxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.[11]
-
SN2 Displacement: The phenoxide, now a potent nucleophile, displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the formation of the desired aryl ether and triphenylphosphine oxide (TPPO) as a byproduct.[11][12]
The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[2]
Experimental Protocol: Synthesis of 1-Chloro-4-(2-cyclopropylethoxy)benzene
This protocol details the step-by-step procedure for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Chlorophenol | 128.56 | 1.29 g | 10.0 | 1.0 |
| 2-Cyclopropylethanol | 86.13 | 1.03 g | 12.0 | 1.2 |
| Triphenylphosphine (PPh₃) | 262.29 | 3.93 g | 15.0 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 3.03 mL | 15.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
Reaction Setup and Procedure
Safety Precautions: The Mitsunobu reaction involves potentially hazardous reagents. Azodicarboxylates are toxic and potentially explosive and should be handled with care in a well-ventilated fume hood.[13][14] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Reaction Assembly: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-chlorophenol (1.29 g, 10.0 mmol), 2-cyclopropylethanol (1.03 g, 12.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask and stir the mixture until all solids have dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of the azodicarboxylate is crucial to control the exothermic reaction.
-
DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (3.03 mL, 15.0 mmol) dropwise to the stirred solution over a period of 15-20 minutes. The order of addition is important; adding the azodicarboxylate last to the mixture of the other reagents is a common and effective protocol.[14] A color change to yellow or orange is typically observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The formation of a white precipitate, triphenylphosphine oxide, is also an indication of reaction progress.[14]
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL), 1 M aqueous sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often contaminated with triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate. Purification by flash column chromatography on silica gel using a hexane/ethyl acetate gradient is typically required to obtain the pure product.[15][16]
Visualizing the Workflow
Caption: Experimental workflow for the Mitsunobu synthesis.
Discussion and Key Considerations
-
Choice of Reagents:
-
Azodicarboxylate: While diethyl azodicarboxylate (DEAD) is historically common, diisopropyl azodicarboxylate (DIAD) is often preferred due to its reduced sensitivity and greater stability.[17] Other alternatives like di-tert-butyl azodicarboxylate (DBAD) can also be used, sometimes facilitating easier purification.[3]
-
Phosphine: Triphenylphosphine is the most widely used phosphine. Polymer-supported triphenylphosphine can simplify purification by allowing for the removal of the phosphine oxide byproduct by filtration.[3]
-
-
Solvent: Anhydrous THF is a standard and effective solvent for the Mitsunobu reaction. Other aprotic solvents like dichloromethane (DCM) or dioxane can also be employed.[14] The solubility of all reagents in the chosen solvent is critical for reaction success.
-
Stoichiometry: Using a slight excess of the alcohol and the Mitsunobu reagents (phosphine and azodicarboxylate) relative to the nucleophile is common practice to ensure complete conversion of the limiting reagent.
-
Purification Challenges: The removal of byproducts, particularly triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, is a well-known challenge in Mitsunobu reactions.[13][18] Effective purification often requires careful column chromatography.[16] In some cases, crystallization or precipitation techniques can be employed to remove TPPO.[19]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive reagents (degraded DIAD or oxidized PPh₃) - Wet solvent or glassware | - Use freshly opened or purified reagents. - Ensure all solvents and glassware are scrupulously dried. |
| Formation of Side Products | - Reaction temperature too high - Incorrect order of reagent addition | - Maintain low temperature during DIAD addition. - Pre-form the betaine by adding DIAD to PPh₃ before adding the alcohol and phenol. |
| Difficult Purification | - Co-elution of byproducts with the product | - Explore alternative azodicarboxylates (e.g., DBAD) or phosphines (e.g., polymer-supported). - Employ alternative work-up procedures to precipitate byproducts. |
Conclusion
The Mitsunobu reaction is a highly reliable and efficient method for the synthesis of 1-Chloro-4-(2-cyclopropylethoxy)benzene. By carefully controlling the reaction conditions, particularly temperature and the purity of reagents, and by employing appropriate work-up and purification strategies, high yields of the desired aryl ether can be achieved. The mechanistic understanding and practical insights provided in this guide are intended to facilitate the successful application of this important transformation in a research and development setting.
References
-
MDPI. (2022, October 17). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]
-
Dembinski, R. (2009, April 21). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Mitsunobu Reagent Guides. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
MDPI. (2025, March 18). Recent Advances in the Mitsunobu and Related Reactions: A Review from 2010 to 2024. Retrieved from [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Wikipedia. Mitsunobu reaction. Retrieved from [Link]
-
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. Mitsunobu Reaction. Retrieved from [Link]
-
MDPI. (2025, August 7). Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. Retrieved from [Link]
-
Vedantu. (2020, December 29). Mitsunobu Reaction: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Wikipedia. Diethyl azodicarboxylate. Retrieved from [Link]
-
Common Organic Chemistry. Diisopropyl Azodicarboxylate (DIAD). Retrieved from [Link]
-
Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Reddit. (2018, October 9). Work-up Mitsunobu coupling using DEAD. Retrieved from [Link]
-
ACS Publications. (2017, May 30). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Retrieved from [Link]
-
Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]
-
Royal Society of Chemistry. ChemComm. Retrieved from
-
National Center for Biotechnology Information. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6938. Retrieved from [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Scientific Reports, 8, 1234. Retrieved from [Link]
-
ResearchGate. (2024, April 11). Mechanochemical Mitsunobu Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. Retrieved from [Link]
-
Common Organic Chemistry. Mitsunobu (Aromatic Alcohols). Retrieved from [Link]
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Application Notes & Protocols: 1-Chloro-4-(2-cyclopropylethoxy)benzene as a Versatile Intermediate in API Synthesis
Abstract: This technical guide provides a comprehensive overview of 1-Chloro-4-(2-cyclopropylethoxy)benzene (CAS No. 1480039-27-7), a key chemical building block for applications in organic synthesis and medicinal chemistry.[1] The unique combination of a halogenated aromatic ring, a stable ether linkage, and a cyclopropyl moiety imparts valuable steric and electronic properties, making it an attractive intermediate for the development of complex Active Pharmaceutical Ingredients (APIs).[1] This document details the physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, detailed analytical and quality control procedures, and critical safety and handling guidelines for its use in a research and development setting.
Compound Profile: Physicochemical and Spectroscopic Properties
1-Chloro-4-(2-cyclopropylethoxy)benzene is a bifunctional organic molecule designed for synthetic elaboration. The aryl chloride provides a handle for cross-coupling reactions, while the cyclopropylethoxy tail can influence pharmacokinetic properties such as metabolic stability and lipophilicity in a final drug candidate.[1]
Table 1: Physicochemical Properties of 1-Chloro-4-(2-cyclopropylethoxy)benzene
| Property | Value | Source |
| IUPAC Name | 1-chloro-4-(2-cyclopropylethoxy)benzene | PubChem[1] |
| CAS Number | 1480039-27-7 | B2947995[1] |
| Molecular Formula | C₁₁H₁₃ClO | PubChem[1] |
| Molecular Weight | 196.67 g/mol | B2947995[1] |
| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | N/A |
| Boiling Point | Predicted: >250 °C at 760 mmHg | N/A |
| Melting Point | Not Available | N/A |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | N/A |
Spectroscopic Characterization (Predicted)
While comprehensive experimental spectral data for this specific molecule is not widely published, its structure allows for reliable prediction of its spectroscopic signature.[1] These predictions are crucial for reaction monitoring and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the ethoxy chain, and the characteristic upfield signals of the cyclopropyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations from the C-O-C ether linkage, C-Cl bond, aromatic C=C bonds, and aliphatic C-H bonds.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
Table 2: Predicted Spectroscopic Data for Structural Elucidation
| Technique | Expected Features |
| ¹H NMR | δ 7.2-7.3 ppm (d, 2H): Aromatic protons ortho to the chlorine atom. δ 6.8-6.9 ppm (d, 2H): Aromatic protons ortho to the ether oxygen. δ 4.0-4.1 ppm (t, 2H): -O-CH₂- protons. δ 1.7-1.8 ppm (q, 2H): -CH₂-cyclopropyl protons. δ 0.8-1.0 ppm (m, 1H): Cyclopropyl methine proton. δ 0.5-0.6 ppm (m, 2H): Cyclopropyl methylene protons. δ 0.2-0.3 ppm (m, 2H): Cyclopropyl methylene protons. |
| ¹³C NMR | δ ~158 ppm: Aromatic carbon attached to oxygen. δ ~129 ppm: Aromatic carbons ortho to chlorine. δ ~125 ppm: Aromatic carbon attached to chlorine. δ ~115 ppm: Aromatic carbons ortho to oxygen. δ ~70 ppm: -O-CH₂- carbon. δ ~35 ppm: -CH₂-cyclopropyl carbon. δ ~10 ppm: Cyclopropyl methine carbon. δ ~4-5 ppm: Cyclopropyl methylene carbons. |
| IR (cm⁻¹) | ~3050-3100: Aromatic C-H stretch. ~2850-2960: Aliphatic C-H stretch. ~1590, 1490: Aromatic C=C stretch. ~1240: Aryl-O stretch (asymmetric). ~1040: C-O stretch (symmetric). ~820: para-substituted C-H bend. ~700-800: C-Cl stretch. |
| Mass Spec (EI) | M⁺ at m/z 196. [M+2]⁺ at m/z 198 with ~33% intensity of M⁺, characteristic of one chlorine atom. |
Synthesis Protocol: Williamson Ether Synthesis
The most direct and reliable method for preparing 1-Chloro-4-(2-cyclopropylethoxy)benzene is the Williamson ether synthesis.[2] This reaction proceeds via an Sₙ2 mechanism, where the sodium salt of 4-chlorophenol (a phenoxide) acts as a nucleophile, attacking a primary alkyl electrophile, in this case, 2-cyclopropylethyl tosylate or bromide.[2][3][4]
Rationale for Experimental Design
-
Nucleophile Choice: 4-Chlorophenol is deprotonated to form the more potent sodium 4-chlorophenoxide nucleophile.
-
Base Selection: Sodium hydride (NaH) is an ideal base. It is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward by producing hydrogen gas, which is removed from the system.[3]
-
Electrophile Choice: A primary alkyl halide or tosylate is required to favor the Sₙ2 pathway and avoid the E2 elimination side-reaction that is common with secondary or tertiary halides.[4][5]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are suitable polar aprotic solvents that can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.
Synthesis and Purification Workflow
Sources
Application Note: Reagents and Protocols for the Synthesis of 1-Chloro-4-(2-cyclopropylethoxy)benzene
Introduction & Mechanistic Rationale
The molecule 1-chloro-4-(2-cyclopropylethoxy)benzene is a highly versatile building block utilized in medicinal chemistry and materials science[1]. The compound features a p-chlorophenyl scaffold—a ubiquitous pharmacophore—linked via an ether bond to a 2-cyclopropylethoxy chain. The cyclopropyl group imparts unique steric and electronic properties that can enhance metabolic stability and influence pharmacokinetic profiles in drug discovery[1].
-
The Williamson Ether Synthesis: The industrial standard. It relies on the SN2 nucleophilic substitution of an alkyl halide by a phenoxide ion[2]. It is highly scalable and cost-effective.
-
The Mitsunobu Reaction: The chemoselective alternative. It utilizes a primary alcohol directly, avoiding strong bases, which is critical when synthesizing base-sensitive derivatives or complex receptor agonists[3].
While emerging methods like iron-catalyzed transetherification offer environmentally benign alternatives for benzylic alcohols[4], the Williamson and Mitsunobu pathways remain the most robust for primary aliphatic systems like the 2-cyclopropylethoxy moiety.
Experimental Workflows & Logical Relationships
The following diagram illustrates the divergence of the two recommended synthetic routes from the common starting material, 4-chlorophenol, to the final target molecule.
Logical workflow comparing Williamson and Mitsunobu synthetic pathways for the target aryl ether.
Pathway 1: The Williamson Ether Synthesis Protocol
Causality & Design: The Williamson ether synthesis is selected for its straightforward SN2 mechanism. The choice of base is critical: while Sodium Hydride (NaH) ensures rapid and complete deprotonation of 4-chlorophenol[1], Potassium Carbonate (K2CO3) in Acetonitrile is often preferred for scale-up due to its milder nature and superior safety profile[2].
Reagents
-
Nucleophile Precursor: 4-Chlorophenol (1.0 eq)
-
Electrophile: 2-Cyclopropylethyl bromide (1.2 eq)
-
Base: NaH (60% dispersion in mineral oil, 1.5 eq) OR K2CO3 (2.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Phenoxide Formation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4-chlorophenol in anhydrous DMF (0.5 M concentration). Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Carefully add NaH in small portions. Self-Validation Step: The reaction will effervesce. The cessation of hydrogen gas evolution visually confirms the complete formation of the sodium 4-chlorophenoxide intermediate[2].
-
Alkylation: Once bubbling stops, add 2-cyclopropylethyl bromide dropwise over 10 minutes.
-
Heating: Remove the ice bath and heat the reaction mixture to 60–80 °C for 4–6 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate 9:1). The disappearance of the phenolic spot (Rf ~0.3) and the appearance of a less polar product spot (Rf ~0.7) validates reaction progress.
-
Work-up: Cool to room temperature and quench with deionized water. Extract the aqueous layer with Diethyl Ether (3 x 50 mL).
-
Purification: Wash the combined organic layers with 1M NaOH (to remove any unreacted 4-chlorophenol), followed by brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.
Pathway 2: The Mitsunobu Reaction Protocol
Causality & Design: When the substrate contains base-sensitive functional groups, the Mitsunobu reaction is the optimal choice[3]. It utilizes Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine (PPh3) to activate the primary alcohol (2-cyclopropylethanol) for SN2 displacement. DIAD is specifically chosen over DEAD due to its enhanced thermal stability and lower toxicity[3].
Reagents
-
Pronucleophile: 4-Chlorophenol (1.0 eq)
-
Alcohol: 2-Cyclopropylethanol (1.1 eq)
-
Activators: Triphenylphosphine (PPh3, 1.2 eq) and DIAD (1.2 eq)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Preparation: In a flame-dried flask under nitrogen, dissolve 4-chlorophenol, 2-cyclopropylethanol, and PPh3 in anhydrous THF (0.3 M). Cool the mixture to 0 °C.
-
Activation & Displacement: Add DIAD dropwise over 15 minutes. Causality Note: Slow addition at 0 °C is critical to control the exothermic formation of the betaine intermediate and prevent the premature degradation of the reagents[3].
-
Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours.
-
Work-up & Self-Validation: Concentrate the THF under reduced pressure. To remove the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with a cold mixture of Hexane/Diethyl Ether (4:1). The TPPO will precipitate as a white solid, validating the successful turnover of the phosphine reagent.
-
Purification: Filter the suspension, concentrate the filtrate, and purify the target ether via silica gel chromatography (Hexane/Ethyl Acetate gradient).
Quantitative Data Presentation
The following table summarizes the operational parameters and expected outcomes for both synthetic methodologies, allowing researchers to select the optimal route based on their specific laboratory constraints.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Primary Reagents | 4-Chlorophenol + 2-Cyclopropylethyl bromide | 4-Chlorophenol + 2-Cyclopropylethanol |
| Catalyst / Activator | NaH or K2CO3 | PPh3 and DIAD |
| Optimal Solvent | DMF or Acetonitrile | Anhydrous THF |
| Typical Temperature | 60 °C to 80 °C | 0 °C to Room Temperature |
| Reaction Time | 4 to 6 hours | 12 to 16 hours |
| Average Yield | 80% – 92% | 65% – 85% |
| Primary Byproducts | NaBr or KBr, H2O | Triphenylphosphine oxide, DIAD-H2 |
| Best Suited For | Large-scale, cost-effective synthesis | Base-sensitive substrates, complex derivatives |
References
-
Journal of Medicinal Chemistry - Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists. (Demonstrates Mitsunobu etherification protocols for 4-chlorophenol derivatives).[3],[5] URL:[Link]
-
ACS Omega - Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (Provides context on alternative catalytic etherification methodologies).[6],[4] URL:[Link]
Sources
- 1. 1-Chloro-4-(2-cyclopropylethoxy)benzene | 1480039-27-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structure-Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Chloro-Aryl Ether Building Blocks
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of Chloro-Aryl Ethers
Aryl ethers are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The ability to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds to an aryl ether core is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have become the preeminent tool for this purpose due to their broad functional group tolerance and reliability.[1][2][3]
Historically, the more reactive aryl bromides and iodides have been the substrates of choice. However, from an industrial and drug development perspective, chloro-aryl compounds are significantly more attractive due to their lower cost, greater stability, and wider commercial availability.[2][3][4] The primary challenge lies in the inherent inertness of the C-Cl bond, which has a higher bond dissociation energy compared to its heavier halogen counterparts, making the initial, often rate-limiting, oxidative addition step to the palladium center more difficult.[5][6]
Recent breakthroughs in ligand design and catalyst system development have largely overcome this hurdle.[2][3] This guide provides an in-depth look at the critical parameters for successfully employing chloro-aryl ether building blocks in palladium-catalyzed cross-coupling reactions, complete with mechanistic insights and detailed laboratory protocols.
The Catalytic System: A Symphony of Components
The success of a cross-coupling reaction with a chloro-aryl ether hinges on the judicious selection of each component of the catalytic system. The primary goal is to create a highly active, electron-rich, and sterically accessible Pd(0) species that can readily undergo oxidative addition into the strong C-Cl bond.[5][7]
The Palladium Precatalyst
While a variety of Pd(0) and Pd(II) sources can be used, they all must generate the catalytically active Pd(0) species in situ.[8]
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, air-stable, and cost-effective Pd(II) source. It requires in situ reduction to Pd(0), which is often accomplished by a phosphine ligand, an amine, or other reagents in the mixture.[8]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A true Pd(0) source that does not require a reduction step. It is highly active but can be sensitive to air and light. Its use often allows for milder reaction conditions.[8]
-
Pre-formed Pd(II)-Ligand Complexes (e.g., PdCl₂(PPh₃)₂): These are often air-stable and convenient, but the choice of ligand is fixed. More advanced precatalysts, such as those incorporating N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI™-type catalysts), are designed for high stability and activity.[9][10]
The Ligand: The Key to Activating C-Cl Bonds
The ligand is arguably the most critical component for activating chloro-aryl ethers. The challenge of C-Cl bond cleavage necessitates ligands that are both sterically bulky and highly electron-donating.[5][6][7]
-
Steric Bulk: Large, bulky ligands promote the formation of a low-coordinate, 12- or 14-electron Pd(0) species.[11] This coordinatively unsaturated center is more reactive towards oxidative addition.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom, which facilitates the insertion of the metal into the electron-deficient σ* orbital of the C-Cl bond.[7]
Table 1: Recommended Ligands for Chloro-Aryl Ether Coupling
| Ligand Class | Example(s) | Key Features & Rationale |
| Bulky Alkylphosphines | P(t-Bu)₃ (Tri-tert-butylphosphine), PCy₃ (Tricyclohexylphosphine) | Highly electron-rich and sterically demanding. Excellent for generating highly reactive, low-coordinate Pd(0) species.[7] |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Feature a biaryl backbone that creates a sterically hindered environment. The dialkylphosphino group provides high electron density. Widely successful for a range of C-N and C-C couplings.[12] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable bonds with palladium, creating robust and highly active catalysts.[9][11][13] Particularly effective in amination reactions.[9] |
The Base: Facilitating the Key Steps
The base plays a crucial role in several stages of the catalytic cycle, most notably in the transmetalation step of Suzuki couplings and the deprotonation of the amine in Buchwald-Hartwig aminations.[14][15][16]
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Cs₂CO₃): Commonly used in Suzuki couplings. Cesium carbonate is more soluble and often provides better results, albeit at a higher cost.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base effective in both Suzuki and Buchwald-Hartwig reactions, often used in aqueous mixtures.[17]
-
-
Alkoxide Bases:
The Solvent
The choice of solvent is dictated by the specific coupling reaction, the reagents' solubility, and the required reaction temperature. Solvents must be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst.
-
Aprotic Polar Solvents: Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Aqueous Mixtures: Often used in Suzuki couplings (e.g., Toluene/Water or Dioxane/Water) to aid in dissolving the inorganic base and facilitate transmetalation.[14][17]
Mechanistic Overview: The Palladium Catalytic Cycle
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism for palladium-catalyzed cross-coupling involves three key steps.[5][14][16]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The active, low-coordinate Pd(0) catalyst inserts into the aryl-chlorine bond of the ether. This is the most challenging and typically the rate-determining step for chloro-aryl substrates.[5][13][18] The palladium center is oxidized from Pd(0) to Pd(II).
-
Transmetalation (for C-C coupling) / Amine Coordination & Deprotonation (for C-N coupling):
-
In Suzuki coupling , the organoboron reagent (activated by a base) transfers its organic group (R) to the Pd(II) center, displacing the chloride.[16]
-
In Buchwald-Hartwig amination , the amine coordinates to the Pd(II) center. The base then removes a proton from the nitrogen, forming a palladium-amido complex.[15]
-
-
Reductive Elimination: The two organic fragments (the aryl ether and the coupled partner R) are expelled from the palladium center, forming the final C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[14][15]
Experimental Protocols
Safety Precaution: All cross-coupling reactions should be performed in a well-ventilated fume hood. The reagents, particularly palladium catalysts, phosphine ligands, and strong bases, should be handled with appropriate personal protective equipment (gloves, safety glasses). Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere.
General Experimental Workflow
Caption: Standard workflow for a lab-scale cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of a Chloro-Aryl Ether
This protocol describes a general procedure for the C-C bond formation between a chloro-aryl ether and an arylboronic acid.
Materials:
-
Chloro-aryl ether (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1–3 mol%)
-
Ligand (e.g., SPhos, 2–6 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene/H₂O 10:1 mixture, 0.1–0.5 M)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the chloro-aryl ether (1.0 equiv), arylboronic acid (1.2 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.[17]
-
Solvent Addition: Add the deoxygenated solvent mixture (e.g., Toluene/H₂O) via syringe.
-
Reaction: Place the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[17]
Protocol 2: Buchwald-Hartwig Amination of a Chloro-Aryl Ether
This protocol outlines a general method for C-N bond formation between a chloro-aryl ether and a secondary amine.
Materials:
-
Chloro-aryl ether (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%)
-
Ligand (e.g., XPhos, 2–4 mol%)
-
Base (e.g., NaOt-Bu, 1.5–2.0 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane, 0.1–0.5 M)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup (in a glovebox if possible): To an oven-dried Schlenk flask containing a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), ligand (e.g., XPhos, 3.0 mol%), and base (NaOt-Bu, 2.0 equiv).[12]
-
Inert Atmosphere: If not using a glovebox, seal the flask, and establish an inert atmosphere as described in Protocol 1.
-
Reagent Addition: Add the chloro-aryl ether (1.0 equiv), followed by the amine (1.5 equiv), and finally the deoxygenated solvent via syringe. The order of addition can be critical; adding the base last is sometimes preferred.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 90–120 °C).
-
Monitoring: Track the disappearance of the starting material using GC-MS or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography.[12]
Data and Troubleshooting
The following table provides representative examples from the literature to guide reaction optimization.
Table 2: Example Conditions for Cross-Coupling of Chloro-Aryl Ethers
| Chloro-Aryl Ether | Coupling Partner | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reaction Type |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (0.05) / SPhos (0.1) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 98 | Suzuki-Miyaura |
| 3-Chlorophenetole | Morpholine | Pd₂(dba)₃ (1.5) / XPhos (3.0) | NaOt-Bu (2.0) | Toluene | Reflux | 94 | Buchwald-Hartwig[12] |
| 2-Chloropyridine | Cyclopentyltrifluoroborate | Pd(OAc)₂ (1.5) / RuPhos (3.0) | K₂CO₃ (3.0) | t-AmylOH/H₂O | 80 | 85 | Suzuki-Miyaura[19] |
| 4-Chloro-1,2-dimethoxybenzene | Aniline | Pd-PEPPSI-IPr (3.0) | KHMDS (2.0) | Dioxane | 100 | 95 | Buchwald-Hartwig[9] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture contamination).2. Oxidative addition is too slow.3. Base is not strong or soluble enough. | 1. Ensure rigorous inert atmosphere and use anhydrous/deoxygenated solvents.2. Increase temperature; switch to a more electron-rich/bulky ligand (e.g., P(t-Bu)₃); use a Pd(0) source like Pd₂(dba)₃.3. Switch to a stronger or more soluble base (e.g., K₃PO₄ -> Cs₂CO₃ for Suzuki; consider different alkoxides for amination). |
| Formation of Homocoupled Product (R-R) | Transmetalation is faster than cross-coupling reductive elimination. | Lower the reaction temperature; decrease the amount of the organometallic reagent (e.g., boronic acid to 1.1 equiv). |
| Formation of Dehalogenated Arene (Ar-H) | 1. β-hydride elimination side reaction (especially in Buchwald-Hartwig).2. Protodeborylation of boronic acid (Suzuki). | 1. Use a more sterically hindered ligand (e.g., XPhos) to disfavor this pathway.2. Ensure anhydrous conditions; use a stronger base or boronate esters which can be more stable.[20] |
| Poor Reproducibility | Impurities in starting materials or solvent; inconsistent inert atmosphere technique; catalyst/ligand quality. | Purify starting materials; use high-purity, freshly opened solvents and reagents; standardize the inerting procedure. |
References
-
Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PMC. Available at: [Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. American Chemical Society. Available at: [Link]
-
Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic. University of Windsor. Available at: [Link]
-
Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available at: [Link]
-
LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates. PMC. Available at: [Link]
-
The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. ScienceDirect. Available at: [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. Available at: [Link]
-
Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society. Available at: [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. MDPI. Available at: [Link]
-
A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au. Available at: [Link]
-
Phosphine–Borane Ligands Induce Chemoselective Activation and Catalytic Coupling of Acyl Chlorides at Palladium. ResearchGate. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Available at: [Link]
-
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Substrates scope of Pd-catalyzed biaryl synthesis Contd. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available at: [Link]
-
Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. ChemRxiv. Available at: [Link]
-
Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. ResearchGate. Available at: [Link]
-
Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC. Available at: [Link]
Sources
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- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Procedure for O-alkylation of 4-chlorophenol with cyclopropyl derivatives
Application Note & Protocol
Topic: Procedure for O-alkylation of 4-chlorophenol with Cyclopropyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aryl-Cyclopropyl Ethers
The cyclopropyl moiety is a highly sought-after structural motif in modern drug discovery. Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. When incorporated as an ether linkage to an aromatic system (O-alkylation), it creates an aryl-cyclopropyl ether, a key pharmacophore present in numerous advanced drug candidates and approved therapeutics.
This application note provides a comprehensive, in-depth guide to the O-alkylation of 4-chlorophenol with a cyclopropyl derivative, specifically (bromomethyl)cyclopropane. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify critical experimental choices, and provide a robust, self-validating protocol suitable for both small-scale synthesis and methods development.
Mechanistic Framework: The Williamson Ether Synthesis
The most reliable and widely used method for this transformation is the Williamson ether synthesis, a classic S\textsubscript{N}2 reaction.[1][2] The reaction proceeds in two fundamental stages, which are often performed in a single pot.
-
Deprotonation: A base is used to abstract the acidic proton from the hydroxyl group of 4-chlorophenol, generating a highly nucleophilic 4-chlorophenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the cyclopropyl derivative in a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. This attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon were chiral.[2]
The choice of the alkylating agent is critical. While cyclopropyl bromide itself could be used, it is a secondary halide and thus more prone to competing elimination reactions.[1] Therefore, using a primary halide like (bromomethyl)cyclopropane is strongly preferred as it is significantly more reactive towards S\textsubscript{N}2 substitution and less prone to side reactions.
Caption: Reaction mechanism for the O-alkylation of 4-chlorophenol.
Experimental Design & Rationale
A successful protocol is built on informed decisions. Here we dissect the key parameters and justify our choices.
-
Choice of Base: While strong bases like sodium hydride (NaH) are effective, they are flammable and require strictly anhydrous conditions. A moderately strong and non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) is a safer, more practical choice for this reaction. It is strong enough to deprotonate the phenol (pKa ≈ 9.4) but is easier to handle and less likely to promote side reactions.[3]
-
Solvent Selection: The reaction rate of an S\textsubscript{N}2 reaction is highly dependent on the solvent.[4] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the potassium cation but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the desired reaction.[4]
-
Temperature Control: The reaction is typically heated to increase the rate of reaction. A temperature of 60-80 °C provides a good balance between a reasonable reaction time and minimizing potential side reactions, such as C-alkylation or decomposition.[3]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 1.29 g | 10.0 | Nucleophile Precursor |
| (Bromomethyl)cyclopropane | C₄H₇Br | 135.00 | 1.62 g (1.2 mL) | 12.0 | Electrophile |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 2.07 g | 15.0 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Solvent |
Detailed Experimental Protocol
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 4-Chlorophenol is toxic and harmful if swallowed or in contact with skin.[5][6] (Bromomethyl)cyclopropane is flammable and causes skin and eye irritation.[7]
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.29 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol). Note: Using an excess of the base ensures complete deprotonation of the phenol.
-
Add N,N-Dimethylformamide (DMF) (20 mL) to the flask.
-
-
Initiation of Reaction:
-
Begin stirring the mixture.
-
Add (bromomethyl)cyclopropane (1.2 mL, 12.0 mmol) to the flask via syringe. Note: A slight excess of the electrophile ensures the complete consumption of the limiting reagent, 4-chlorophenol.
-
Heat the reaction mixture to 70 °C using an oil bath.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Spot a sample of the reaction mixture alongside the 4-chlorophenol starting material on a TLC plate.
-
The reaction is complete when the 4-chlorophenol spot has been completely consumed (typically 4-6 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic layers with 5% aqueous sodium hydroxide (2 x 30 mL) to remove any unreacted 4-chlorophenol.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to yield the pure product, 1-chloro-4-(cyclopropylmethoxy)benzene.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Caption: Experimental workflow for the synthesis of 1-chloro-4-(cyclopropylmethoxy)benzene.
Troubleshooting and Potential Side Reactions
-
Low Yield: This may result from incomplete deprotonation (use fresh, anhydrous base and solvent), insufficient heating, or a deactivated alkylating agent. Ensure all reagents are of high purity.
-
Presence of Side Products: The primary potential side reaction is C-alkylation, where the phenoxide acts as an ambident nucleophile and alkylation occurs on the aromatic ring.[1] This is generally minimized by using polar aprotic solvents and is less common than O-alkylation. If significant C-alkylation is observed, switching to a more polar solvent or slightly lower reaction temperature may be beneficial.
References
- Boyd, R. N., & Morrison, R. T. (1992). Organic Chemistry (6th ed.). Prentice Hall.
-
Gusevskaya, E. V., et al. (2021). Application of two morphologies of Mn2O3 for efficient catalytic ortho-methylation of 4-chlorophenol. RSC Advances. Available at: [Link]
-
Loba Chemie. (2016, May 19). 4-CHLOROPHENOL FOR SYNTHESIS MSDS. Available at: [Link]
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
O-Alkylation of phenol derivatives via a nucleophilic substitution. (n.d.). RSC Publishing. Available at: [Link]
-
Reddit. (2016, July 15). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. r/chemistry. Available at: [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. lobachemie.com [lobachemie.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Chlorophenol Removal in Aryl Ether Syntheses
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are experiencing difficulties isolating pure aryl ethers from reaction mixtures containing unreacted 4-chlorophenol (e.g., following Williamson ether syntheses or Ullmann couplings).
Core Principles: The Causality of Separation
To successfully remove 4-chlorophenol, we must exploit its specific chemical properties rather than relying on standard physical separation methods.
The fundamental thermodynamic driver for this separation is the acidity of the phenolic hydroxyl group. The pKa of 4-chlorophenol is strictly established at 9.41[1]. In its neutral state, it is highly soluble in organic solvents. However, when exposed to an aqueous environment with a pH significantly higher than its pKa, it deprotonates to form a sodium or potassium phenoxide salt, which partitions almost exclusively into the aqueous phase[2].
Conversely, aryl ethers are neutral molecules lacking acidic protons. They remain completely unaffected by pH changes and stay dissolved in the organic layer. By manipulating the pH of your extraction washes, you can force the 4-chlorophenol into the aqueous waste while retaining your valuable aryl ether in the organic phase.
Troubleshooting FAQs
Q: I washed my reaction mixture with saturated sodium bicarbonate (NaHCO₃), but NMR still shows unreacted 4-chlorophenol. Why did this fail? A: This is a classic issue of insufficient thermodynamic driving force. Saturated NaHCO₃ has a pH of approximately 8.3. According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa of 9.41[1], the vast majority of the 4-chlorophenol remains in its neutral, protonated state. Because it is not ionized, it remains highly soluble in your organic layer. To effectively partition the phenol into the aqueous layer, the wash must have a pH at least 2 units above the pKa (i.e., pH > 11.4). You must use a stronger base, such as 1M NaOH[3].
Q: My synthesized aryl ether contains a base-labile ester group. I cannot use 1M NaOH without hydrolyzing my product. What are my options? A: If your product cannot tolerate pH 14, you must avoid aggressive liquid-liquid extraction[2]. Instead, deploy a solid-phase basic scavenger, such as Amberlyst A26 (OH⁻ form) resin. The macroscopic resin neutralizes and covalently binds the weakly acidic phenol. Because the base is immobilized on a polymer matrix, it does not broadly hydrolyze sensitive functional groups in the bulk solution. You simply filter away the resin, leaving the neutral aryl ether intact.
Q: I tried vacuum distillation to remove the unreacted 4-chlorophenol. Why did it co-distill with my product? A: 4-Chlorophenol has a surprisingly high boiling point of 220 °C[4]. Unless your synthesized aryl ether has a drastically different boiling point (e.g., < 120 °C or > 300 °C), the two compounds will co-distill. Solvent extraction exploits chemical properties (acidity) rather than physical properties (volatility), making it far more selective and reliable[2].
Q: During the NaOH wash, I formed a stubborn emulsion. How do I break it? A: Emulsions in phenol extractions often occur due to the amphiphilic nature of intermediate phenoxide salts. To break the emulsion, add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength, decreasing the solubility of the organic solvent in the aqueous phase (the "salting-out" effect). Alternatively, filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates that stabilize the emulsion.
Method Comparison & Quantitative Data
Use the following data table to select the optimal removal strategy based on your specific aryl ether's stability profile.
| Removal Method | Reagent / Condition | Target pH | Approx. Efficiency | Best Application | Key Limitation |
| Aggressive LLE | 1M NaOH (aq) | > 13 | > 99% | Base-stable aryl ethers | Hydrolyzes sensitive groups (esters, amides) |
| Mild LLE | 10% K₂CO₃ (aq) | ~ 11 | 90 - 95% | Moderately sensitive ethers | Requires multiple sequential washes |
| Solid-Phase Scavenging | Amberlyst A26 (OH⁻) | N/A | > 95% | Highly base-sensitive ethers | Higher reagent cost, requires 1-2 hours |
| Vacuum Distillation | Heat / High Vacuum | N/A | Variable | Volatile product mixtures | Co-distillation due to 220 °C boiling point[1] |
Validated Experimental Protocols
Decision matrix for selecting a 4-chlorophenol removal strategy.
Protocol A: Aggressive Liquid-Liquid Extraction (LLE)
Self-Validating Principle: By actively monitoring the pH of the aqueous extract, we ensure the thermodynamic driving force for deprotonation is maintained throughout the extraction.
-
Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate)[3].
-
Base Addition: Transfer the solution to a separatory funnel and add an equal volume of 1M NaOH (aq).
-
Extraction: Vigorously shake the funnel, venting frequently to release any pressure build-up.
-
Validation Check (Critical): Allow the layers to separate. Test the pH of the aqueous layer using universal indicator paper. It MUST remain > 12. If the pH has dropped, the 4-chlorophenol has neutralized the base; add more 1M NaOH and repeat the extraction.
-
Separation: Drain the aqueous layer (now containing the highly soluble sodium 4-chlorophenoxide) and discard it[2].
-
Workup: Wash the retained organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure aryl ether.
Phase distribution of components during basic liquid-liquid extraction.
Protocol B: Solid-Phase Scavenging (For Base-Sensitive Ethers)
Self-Validating Principle: TLC monitoring confirms the disappearance of the phenol without exposing the mixture to bulk aqueous base, ensuring product integrity.
-
Preparation: Dissolve the crude mixture in a non-polar solvent (e.g., dichloromethane).
-
Scavenger Addition: Add 3 to 5 equivalents (relative to the estimated unreacted 4-chlorophenol) of Amberlyst A26 (OH⁻ form) resin.
-
Incubation: Stir the suspension gently at room temperature for 1 to 2 hours.
-
Validation Check (Critical): Spot the mixture on a silica TLC plate. Elute with a suitable solvent and stain with KMnO₄. 4-Chlorophenol will appear as a bright yellow spot on a purple background. Continue stirring until this specific spot completely disappears.
-
Filtration: Filter the mixture through a fritted funnel to remove the resin.
-
Recovery: Wash the resin cake with a small amount of dichloromethane to ensure complete recovery of the product. Concentrate the combined filtrate to obtain the pure aryl ether.
References
-
Title: 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem Source: nih.gov URL: [Link] (Index: 1.1)
-
Title: How to extract phenol from an organic layer - Quora Source: quora.com URL: [Link] (Index: 1.12)
-
Title: Monochlorophenol - Wikipedia Source: wikipedia.org URL: [Link] (Index: 1.13)
-
Title: Solvent Extraction of Phenol Explained | PDF - Scribd Source: scribd.com URL: [Link] (Index: 1.14)
Sources
Technical Support Center: Troubleshooting 1-Chloro-4-(2-cyclopropylethoxy)benzene Synthesis
Topic: Troubleshooting Low Conversion in Aryl Ether Formation Target Molecule: 1-Chloro-4-(2-cyclopropylethoxy)benzene (CAS: 1480039-27-7) Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]
Executive Summary & Diagnostic Workflow
The Issue: You are attempting to synthesize 1-Chloro-4-(2-cyclopropylethoxy)benzene via etherification of 4-chlorophenol, but the reaction is stalling (low conversion), yielding inconsistent results, or producing high levels of impurities.
The Chemistry: This transformation typically relies on one of two pathways:[2][3][4][5][6][7][8][9][10]
-
Williamson Ether Synthesis (Route A): Nucleophilic substitution (
) of 2-cyclopropylethyl electrophiles (halides/sulfonates) by 4-chlorophenoxide.[1] -
Mitsunobu Reaction (Route B): Dehydrative coupling of 4-chlorophenol and 2-cyclopropylethanol.[1]
Immediate Action: Use the diagnostic flowchart below to identify your failure mode before proceeding to the specific troubleshooting modules.
Figure 1: Diagnostic decision tree for isolating the root cause of low conversion in aryl ether synthesis.
Route A: Williamson Ether Synthesis (The Scale-Up Standard)[1]
This is the preferred route for scale-up due to cost and atom economy. It involves reacting 4-chlorophenol with a base and a 2-cyclopropylethyl electrophile.[1][2]
Core Protocol (Optimized)
-
Substrate: 4-Chlorophenol (1.0 equiv)
-
Electrophile: 2-Cyclopropylethyl mesylate (OMs) or Bromide (1.2 – 1.5 equiv)[1]
-
Base:
(2.0 equiv) or (3.0 equiv) with catalytic KI. -
Solvent: Anhydrous DMF or Acetonitrile.
-
Temp: 60–80 °C.
Troubleshooting Guide
Q1: My reaction stalls at 50-60% conversion. Adding more base doesn't help. Why? A: This is a classic "Kinetic Stall" often caused by the poor electrophilicity of the alkylating agent or ion-pairing effects.
-
The Cause: 2-cyclopropylethyl bromide is a primary alkyl halide, but the adjacent cyclopropyl group adds slight steric bulk (homo-cyclopropyl effect). If you are using
in Acetone or Acetonitrile, the potassium phenoxide might be forming tight ion pairs, reducing nucleophilicity. -
The Fix:
-
Switch Base: Use Cesium Carbonate (
) .[1] The larger Cesium cation disrupts ion pairing, making the phenoxide "naked" and significantly more reactive [1]. -
Switch Solvent: Move to DMF or DMSO . These polar aprotic solvents solvate cations better than acetonitrile.
-
Catalysis: Add 10 mol% Potassium Iodide (KI) . This generates the 2-cyclopropylethyl iodide in situ (Finkelstein reaction), which is a much better leaving group than bromide or chloride [2].
-
Q2: The alkylating agent disappears, but the phenol remains. Where did it go? A: You are likely witnessing E2 Elimination or Hydrolysis .
-
The Mechanism: Although primary, 2-cyclopropylethyl derivatives can undergo E2 elimination to form vinylcyclopropane derivatives if the base is too strong or the temperature is too high.
-
The Fix:
-
Lower Temperature: Do not exceed 80 °C.
-
Avoid Strong Bases: Do NOT use Sodium Hydride (NaH) unless absolutely necessary. While NaH ensures complete deprotonation, it is also a strong base that promotes elimination over substitution (
) [3]. Stick to Carbonate bases. -
Dry Your Solvent: If water is present, hydroxide ions will compete with the phenoxide, hydrolyzing your alkyl halide to the alcohol (2-cyclopropylethanol), which is unreactive in Williamson conditions.
-
Q3: Can I use the Chloride derivative (1-chloro-2-cyclopropylethane)? A: Generally, No .[1] Primary alkyl chlorides are often too unreactive for efficient coupling with phenols unless you use high temperatures (which promote elimination) or significant iodide catalysis (TBAI/KI).[1] Use the Bromide or Mesylate (OMs) for reliable conversion.
Data: Base & Solvent Effects on Conversion (18h, 60°C)
| Entry | Base | Solvent | Catalyst | Conversion (LCMS) | Comment |
| 1 | Acetone | None | 35% | Too slow; solvent boils off.[1] | |
| 2 | DMF | None | 62% | Standard stall.[1] | |
| 3 | DMF | KI (10%) | 88% | Finkelstein acceleration effective.[1] | |
| 4 | DMF | None | 95% | Recommended Method. | |
| 5 | NaH | THF | None | 70% | High impurities (elimination).[1] |
Route B: Mitsunobu Reaction (The MedChem Route)
This route is useful if you have the alcohol (2-cyclopropylethanol) and want to avoid making the halide.
Core Protocol
-
Substrate: 4-Chlorophenol (1.0 equiv)
-
Alcohol: 2-Cyclopropylethanol (1.2 equiv)[1]
-
Reagents:
(1.5 equiv), DIAD or DEAD (1.5 equiv).[1][11] -
Solvent: Anhydrous THF or Toluene.
-
Temp: 0 °C to RT.
Troubleshooting Guide
Q1: I see zero product, just starting material and Triphenylphosphine Oxide (TPPO). A: This indicates the "Betaine Death" scenario.
-
The Cause: The order of addition is critical. If DIAD and
are mixed without the acid (phenol) or alcohol present, or if the reagents are old, the reactive betaine intermediate may decompose or react with moisture before engaging the substrate [4]. -
The Fix (Order of Addition):
-
Dissolve Phenol, Alcohol, and
in dry THF. -
Cool to 0 °C.
-
Add DIAD dropwise last.[11] This ensures the betaine immediately grabs the acidic proton of the phenol.
-
Q2: The reaction turns dark/black and yield is low. A: The pKa of 4-chlorophenol is ~9.4. While acidic enough for Mitsunobu, phenols can sometimes undergo oxidation or alkylation at the Carbon ring (C-alkylation) if the mixture warms up too fast.
-
The Fix: Maintain 0 °C for the first hour. Ensure your THF is stabilizer-free or fresh, as peroxides can interfere.[1]
Q3: How do I remove the TPPO byproduct? A: TPPO is the bane of Mitsunobu purification.
-
Technique: Triturate the crude residue with Hexane/Ether (9:1) . The product is likely soluble, while TPPO will precipitate out as a white solid. Filter, then run your column.[12]
Experimental Protocols
Method A: Cesium-Promoted Williamson Ether Synthesis (Recommended)[1]
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charging: Add 4-Chlorophenol (1.0 g, 7.78 mmol) and anhydrous DMF (10 mL).
-
Base: Add Cesium Carbonate (
) (5.07 g, 15.56 mmol). Stir for 10 min at RT. -
Alkylation: Add 2-cyclopropylethyl bromide (1.74 g, 11.67 mmol) via syringe.
-
Reaction: Heat to 60 °C for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Dilute with water (50 mL), extract with EtOAc (3 x 30 mL). Wash organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over
.[1][11][13] -
Purification: Flash chromatography (0-10% EtOAc in Hexanes).
Method B: Mitsunobu Coupling[10]
-
Setup: Dry 50 mL flask,
atmosphere. -
Mixture: Dissolve 4-Chlorophenol (1.0 g, 7.78 mmol), 2-cyclopropylethanol (0.80 g, 9.3 mmol), and Triphenylphosphine (
) (3.06 g, 11.6 mmol) in anhydrous THF (15 mL). -
Addition: Cool to 0 °C . Add DIAD (2.35 g, 11.6 mmol) dropwise over 15 minutes.
-
Reaction: Warm to RT and stir for 16 hours.
-
Workup: Concentrate in vacuo. Triturate with Hexane/Ether (9:1) to precipitate TPPO. Filter.
-
Purification: Flash chromatography.
References
-
BenchChem. "Improving reaction conditions for Williamson ether synthesis." BenchChem Technical Guides. Accessed 2026. Link
-
Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry. Accessed 2026. Link
-
Chemistry Steps. "Williamson Ether Synthesis: Mechanism and Limitations." Chemistry Steps. Accessed 2026. Link
-
Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Protocols." Organic Chemistry Portal. Accessed 2026. Link
-
Organic Syntheses. "General Procedures for Ether Synthesis." Org.[3][4][5][10][13][14] Synth.1996 , 73, 110.[3] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. newera-spectro.com [newera-spectro.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Purification of 1-Chloro-4-(2-cyclopropylethoxy)benzene
Introduction & Mechanistic Overview
1-Chloro-4-(2-cyclopropylethoxy)benzene (CAS: 1480039-27-7) is a critical research-grade building block and intermediate used in the development of active pharmaceutical ingredients (APIs) and complex molecular architectures[1]. Synthesized primarily via the Williamson ether synthesis—a bimolecular nucleophilic substitution (S_N2) between 4-chlorophenol and a 2-cyclopropylethyl halide[2]—the resulting product is a viscous, high-boiling oil.
Because the reactivity of the chlorinated aromatic ring system is multifaceted[1], achieving API-grade purity requires the systematic removal of unreacted phenols, alkylating agents, and high-boiling reaction solvents (e.g., chlorobenzene or DMF). This guide provides validated, step-by-step purification protocols and troubleshooting FAQs designed for drug development professionals, ensuring that every step is grounded in chemical causality and self-validation.
Logical Workflow & Validation System
Decision tree and validation workflow for purifying chloro-aryl ether oils.
Quantitative Data & Specifications
| Parameter | Value / Specification | Rationale / Causality |
| State at RT | Viscous Oil | The cyclopropyl group and flexible ether linkage disrupt crystal lattice formation, preventing solidification. |
| Molecular Weight | 196.67 g/mol | Essential for calculating theoretical yield and identifying the target mass in LC-MS/GC-MS[1]. |
| TLC Retention Factor (Rf) | ~0.6 (in 9:1 Hexanes:EtOAc) | The non-polar chloro-aromatic and cyclopropyl groups drive high mobility on normal-phase silica[3]. |
| Distillation Pressure | < 2.0 mmHg | Lowers the boiling point to prevent thermal degradation of the ether linkage during vaporization[4]. |
| Aqueous Wash pH | > 10.0 (1M NaOH) | Ensures complete deprotonation of unreacted 4-chlorophenol (pKa ~9.4) for quantitative aqueous partitioning[1]. |
Step-by-Step Purification Protocols
Protocol 1: Liquid-Liquid Extraction (Alkaline Wash)
Objective: Remove unreacted 4-chlorophenol and inorganic salts. Causality: 4-chlorophenol is highly soluble in organic solvents. By washing the organic phase with a strong base (1M NaOH), the phenol is deprotonated into sodium 4-chlorophenoxide, which is strictly water-soluble and partitions into the aqueous layer[1].
-
Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Transfer to a separatory funnel and add an equal volume of 1M NaOH.
-
Shake vigorously, venting frequently to release pressure.
-
Allow the phases to separate. Drain and discard the lower aqueous layer.
-
Self-Validation: Spot the organic layer on a TLC plate alongside a pure 4-chlorophenol standard. Elute with 4:1 Hexanes:EtOAc. If the phenol spot (UV active, lower Rf) persists, repeat the 1M NaOH wash.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[2].
Protocol 2: Flash Silica Gel Chromatography
Objective: Isolate the target ether from non-polar alkyl halides and polar oligomers. Causality: The target compound is moderately non-polar. Using a highly non-polar solvent system (e.g., Hexanes) selectively elutes non-polar impurities first, while a gradual increase in polarity (adding EtOAc) elutes the target aryl ether[3].
-
Pack a column with 230-400 mesh silica gel using 100% Hexanes.
-
Load the concentrated crude oil onto the column using a minimal amount of Dichloromethane (DCM).
-
Elute with 2 column volumes (CV) of 100% Hexanes to remove unreacted 2-cyclopropylethyl halide.
-
Transition to a 9:1 Hexanes:EtOAc gradient to elute 1-Chloro-4-(2-cyclopropylethoxy)benzene[3].
-
Self-Validation: Collect fractions and analyze via TLC (UV 254 nm). Pool fractions containing the single UV-active spot at Rf ~0.6 and concentrate in vacuo.
Protocol 3: High-Vacuum Distillation
Objective: Remove trace high-boiling solvents (e.g., chlorobenzene) and achieve >99% purity. Causality: Chlorobenzene boils at 132 °C at atmospheric pressure, making it impossible to remove via standard rotary evaporation without losing the product. Vacuum distillation at < 2 mmHg lowers the boiling point of the target oil, allowing it to vaporize away from high-molecular-weight impurities and trace solvents without thermal degradation[5],[4].
-
Transfer the chromatographed oil to a short-path distillation apparatus equipped with a Vigreux column.
-
Apply a high vacuum (< 2.0 mmHg) and allow the system to equilibrate.
-
Slowly increase the heating mantle temperature.
-
Collect the forerun (containing trace EtOAc or chlorobenzene) and discard[4].
-
Self-Validation: Collect the main fraction at the stable vapor temperature plateau. Analyze the distillate via 1H-NMR (CDCl3) to confirm the absence of solvent peaks (e.g., chlorobenzene multiplet at 7.3-7.4 ppm)[5].
Troubleshooting & FAQs
Q: Why is there persistent 4-chlorophenol contamination in my purified oil, and how do I remove it? A: This occurs when the base used during the aqueous wash is too weak. 4-chlorophenol has a pKa of approximately 9.4. Washing with saturated NaHCO3 (pH ~8) will not fully deprotonate it. You must use a stronger base, such as 1M NaOH or KOH, to ensure complete conversion to the water-soluble phenoxide ion[1].
Q: My product co-elutes with the alkylating agent (2-cyclopropylethyl bromide) during chromatography. How can I resolve this? A: Alkyl bromides lack a strong UV chromophore and often co-elute with moderately non-polar ethers if the solvent gradient is too polar too quickly. To resolve this, hold the chromatography gradient at 100% Hexanes for at least 2-3 column volumes before introducing Ethyl Acetate[3]. Use a KMnO4 TLC stain to visualize the alkyl bromide, which will appear as a yellow spot on a purple background, ensuring it has completely eluted before collecting the target ether.
Q: I am detecting chlorobenzene in my final NMR spectrum. How do I clear this residual solvent? A: Chlorobenzene is notoriously difficult to remove from oily products due to its high boiling point and affinity for non-polar matrices[5]. Standard rotary evaporation is insufficient. You must perform a high-vacuum distillation (< 2 mmHg)[4]. Alternatively, if distillation equipment is unavailable, you can azeotropically remove the chlorobenzene by repeatedly dissolving the oil in a highly volatile solvent (like diethyl ether or pentane) and evaporating it under high vacuum[5].
Q: The oil turned dark brown during distillation. What caused this? A: This is a classic sign of thermal degradation. Chloro-aromatic ethers are thermally sensitive at elevated temperatures[4]. This typically happens if the vacuum is insufficient (e.g., > 10 mmHg), forcing you to apply excessive heat to vaporize the compound. Ensure your vacuum pump is fully functional, use high-vacuum grease on all joints, and verify the pressure is below 2.0 mmHg before applying heat.
References
-
Title: Improved process for the production of poly (ether ketone) - Patent 1903024 Source: European Patent Office (EPO) URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of Ester and Ether Derivatives Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: How to remove Chlorobenzene from the Product? Source: ResearchGate URL: [Link]
Sources
- 1. 1-Chloro-4-(2-cyclopropylethoxy)benzene | 1480039-27-7 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Ester and Ether Derivatives of Antisickling Agent 5-HMF for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved process for the production of poly (ether ketone) - PEK- and its monomer - Patent 1903024 [data.epo.org]
- 5. researchgate.net [researchgate.net]
Minimizing elimination side reactions in cyclopropylethyl alkylation
Topic: Minimizing elimination side reactions in cyclopropylethyl alkylation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Ticket Context: You are attempting to alkylate a nucleophile (amine, phenol, thiol, or carbon) using a 2-cyclopropylethyl electrophile (halide or sulfonate).
Primary Issue: Detection of vinylcyclopropane byproducts (Elimination) and low yields of the desired alkylated product (Substitution).
Resolution Goal: Maximize
Module 1: The Diagnostic Hub
Why is this reaction failing?
The alkylation of 2-cyclopropylethyl derivatives presents a unique kinetic challenge compared to standard primary alkyl chains. While primary electrophiles typically favor substitution (
The Mechanistic Conflict
-
The Substrate: 2-cyclopropylethyl electrophiles (
) have -protons that are susceptible to abstraction. -
The Trap: The elimination product is vinylcyclopropane . Unlike a standard terminal alkene (e.g., 1-butene), vinylcyclopropane is a conjugated system. The
-character of the cyclopropane ring (Walsh orbitals) overlaps with the forming -bond of the alkene. -
The Consequence: This conjugation stabilizes the transition state for elimination (
), significantly lowering its activation energy ( ). Consequently, even moderately basic conditions can trigger elimination at rates competitive with substitution.
Figure 1: Kinetic competition pathways. The cyclopropyl group lowers the energy barrier for the E2 transition state via conjugation, making elimination a "parasitic" pathway.
Module 2: Reagent Selection Guide
Use this matrix to select conditions that favor
The Electrophile (Leaving Group)
The choice of leaving group (LG) dictates the "tightness" of the transition state.
-
Avoid: Triflates (-OTf) . While highly reactive, the extreme leaving group ability often leads to
-like character or rapid elimination before the nucleophile can attack. -
Recommended: Iodide (-I) or Mesylate (-OMs) .
-
Tip: If starting with the chloride or bromide, add NaI (0.1 - 0.5 equiv) to generate the iodide in situ (Finkelstein conditions). The C-I bond is weaker and longer, increasing the rate of
significantly more than it increases .
-
The Base
The base is the primary switch for elimination.[1] You need a base that is strong enough to deprotonate your nucleophile (if necessary) but too sterically hindered or weak to abstract the
| Base Type | Recommendation | Context |
| Alkoxides (KOtBu, NaOEt) | CRITICAL FAIL | Strong, hard bases will exclusively drive elimination to vinylcyclopropane. Do not use. |
| Hydrides (NaH) | RISKY | Often required for weak nucleophiles, but "naked" anions in DMF are highly basic. Use only at |
| Carbonates ( | PREFERRED | |
| Amines (TEA, DIPEA) | CONDITIONAL | Only use if the nucleophile is neutral (e.g., amine alkylation). Ensure the amine base is sterically bulky (DIPEA). |
The Solvent
-
Standard: Acetonitrile (MeCN) . It is polar enough to support
but allows for lower temperature control than DMF/DMSO. -
High Performance: Acetone . Lower boiling point allows for reflux without thermal elimination.
-
Avoid: HMPA or pure DMSO with strong bases, as they strip cations and create "naked," hyper-reactive bases that promote elimination.
Module 3: Standard Operating Procedures (SOP)
SOP-802: Low-Elimination Alkylation Protocol
Applicable for: Amines, Phenols, Thiols.
Materials:
-
Nucleophile (1.0 equiv)[2]
-
2-Cyclopropylethyl mesylate (1.1 equiv) [Synthesized from alcohol via MsCl/TEA]
-
Cesium Carbonate (
) (2.0 equiv) -
Potassium Iodide (KI) (0.2 equiv) [Catalyst]
-
Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration]
Procedure:
-
Preparation: Flame-dry reaction vessel and cool under Argon.
-
Solvation: Dissolve Nucleophile and
in MeCN. Stir for 15 mins at Room Temperature (RT) to allow deprotonation/complexation. -
Catalyst: Add KI (0.2 equiv). This converts the Mesylate to the more reactive Iodide in situ.
-
Addition: Add 2-Cyclopropylethyl mesylate dropwise at 0°C .
-
Reaction: Allow to warm to RT slowly. Monitor via LCMS.
-
Checkpoint: If reaction is sluggish after 4 hours, heat to 40°C max . Do not exceed 60°C.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/MeCN. Dry over
.
Module 4: Troubleshooting FAQs
Q1: I see a new peak in the alkene region (5.0 - 6.0 ppm) in NMR. What is it?
Diagnosis: This is Vinylcyclopropane .[5]
Root Cause: Elimination (
-
Check Temperature: Did you heat above 60°C? Repeat at RT or 40°C.
-
Check Base: Are you using NaH or NaOEt? Switch to
or . -
Concentration: High concentration favors bimolecular reactions (
and ), but if your nucleophile is poor, the base might just attack the electrophile. Dilute to 0.05 M.
Q2: My reaction is stuck at 50% conversion, but I'm afraid to heat it.
Diagnosis: "Stalled Kinetics." Root Cause: The mesylate/bromide is not reactive enough at low temps, but heat risks elimination. Fix: The Finkelstein Boost. Add 1.0 - 2.0 equivalents of NaI (Sodium Iodide) dissolved in a minimal amount of acetone. This converts the electrophile entirely to the iodide, which reacts faster at lower temperatures, bypassing the need for heat.
Q3: Can I use the commercially available 2-cyclopropylethyl bromide?
Answer: Yes, but it is slower than the iodide. Recommendation: If using the bromide, the KI catalyst (0.5 equiv) is mandatory. Without it, you will likely be forced to heat the reaction to drive conversion, which will trigger the elimination trap.
Q4: I am alkylating a secondary amine and getting low yields.
Diagnosis: Steric clash. Root Cause: Secondary amines are sterically hindered. The 2-cyclopropylethyl group is somewhat bulky due to the ring. Fix: Switch solvent to DMF (to boost rate) but use a non-nucleophilic organic base like DIPEA or P2-Et (Phosphazene base) instead of inorganic carbonates. This keeps the medium homogeneous and avoids surface-area limitations.
Module 5: Decision Logic (Visualization)
Figure 2: Troubleshooting logic flow for optimizing alkylation parameters.
References
-
Mechanistic Insight on Cyclopropyl Stabilization
- Title: Vinylcyclopropane Rearrangement and Stability.
- Source: Organic Reactions, 1980, 28, 1.
- Relevance: Establishes the thermodynamic stability of the elimination product (vinylcyclopropane)
-
URL:[Link]
-
Cesium Effect in Alkylation
- Title: Cesium Carbonate as a Vers
- Source:Journal of Organic Chemistry, 2006.
- Relevance: Validates the use of Cs2CO3 for suppressing elimination in sensitive alkyl
-
URL:[Link]
-
Finkelstein Reaction Applications
- Title: Halide Exchange Reactions (Finkelstein Reaction).
- Source:Comprehensive Organic Name Reactions and Reagents, 2010.
- Relevance: Supports the protocol of using KI/NaI to acceler
-
URL:[Link]
Sources
- 1. siue.edu [siue.edu]
- 2. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Cyclopropane synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Nucleophilic Substitution of Cyclopropylalkyl Halides
Topic: Solvent Effects & Protocol Optimization for Cyclopropylcarbinyl Systems Audience: Synthetic Chemists, Process Development Scientists Status: Active Guide v4.2
Executive Summary: The "Cation Trap"
Cyclopropylalkyl halides (specifically cyclopropylmethyl halides) present a unique challenge in nucleophilic substitution. Unlike standard primary alkyl halides, these substrates possess a "mechanistic switch" highly sensitive to solvent ionizing power.
-
The Challenge: The cyclopropylmethyl cation is exceptionally stable due to
-conjugation but is non-classical (bicyclobutonium character). Accessing this cation ( pathway) inevitably leads to a mixture of cyclopropylmethyl (retention), cyclobutyl (ring expansion), and homoallyl (ring opening) products. -
The Solution: To maintain the cyclopropyl ring integrity, you must force the reaction through a strict
manifold . This requires precise solvent selection to maximize nucleophilicity while suppressing ionization.
Core Troubleshooting & FAQs
Category A: Product Distribution & Selectivity
Q: I am observing significant cyclobutyl and homoallyl impurities in my LC-MS. Why is the ring expanding?
A: You have inadvertently triggered the
-
Diagnosis: Check your solvent system.[1][2][3][4][5][6][7] Are you using alcohols or wet solvents?
-
Corrective Action: Switch to a Polar Aprotic solvent (DMF, DMSO, Acetonitrile).[8][9][10] These solvents solvate the cation (stabilizing the transition state for
) but leave the nucleophile "naked" and highly reactive, favoring direct displacement over ionization.
Q: Can I use a mixed solvent system (e.g., THF/Water) to improve solubility?
A: Proceed with extreme caution.
Even small amounts of water (high dielectric constant
-
Recommendation: If solubility is an issue, use Phase Transfer Catalysis (PTC) . Use a non-polar solvent (Toluene, DCM) with a quaternary ammonium salt (e.g., TBAB) to shuttle the nucleophile into the organic phase. This maintains an anhydrous environment, strictly enforcing
.
Category B: Reaction Rate & Kinetics[2][3][4][8][11][12]
Q: My
A: Acetone is a polar aprotic solvent, but its boiling point limits thermal acceleration, and it may not sufficiently dissolve ionic nucleophiles (e.g.,
-
Protocol Shift: Move to DMSO or DMF .
-
Mechanism: These solvents have high dielectric constants but no hydrogen bond donors. They solvate the metal cation (
, ) effectively, leaving the anion (nucleophile) unsolvated and highly energetic. -
Data Point: Rate enhancements of
to are common when switching from Methanol to DMSO for simple displacements.
-
Q: I am using a secondary cyclopropyl substrate (e.g., 1-cyclopropylethyl halide). Can I achieve
A: This is high-risk.[11] Secondary cyclopropyl substrates are sterically hindered (slowing
-
Strategy: You must use a Super-Nucleophile (e.g., thiolate
, azide ) in a minimum volume of HMPA or DMPU (if safety permits) or DMSO. If the nucleophile is weak, rearrangement is inevitable.
Data Analysis: Solvent-Dependent Product Ratios
The following table summarizes typical product distributions for the solvolysis vs. displacement of cyclopropylmethyl derivatives. Note how ionizing solvents lead to "scrambling."
Table 1: Representative Product Distribution (Cyclopropylmethyl Substrate)
| Solvent Type | Specific Solvent | Mechanism | Unrearranged (Cyclopropylmethyl) | Rearranged (Cyclobutyl) | Ring Opened (Homoallyl) |
| Polar Aprotic | DMSO / DMF | > 98% | < 1% | < 1% | |
| Polar Aprotic | Acetone | > 95% | < 5% | Trace | |
| Polar Protic | Ethanol / Water | ~48% | ~47% | ~5% | |
| Polar Protic | Acetic Acid | ~38% | ~62% | Trace |
Data derived from classic solvolysis studies (e.g., Roberts & Mazur) demonstrating the "bicyclobutonium" equilibration in protic media.
Visualized Workflows
Diagram 1: The Mechanistic Bifurcation
This pathway map illustrates the "Danger Zone" (
Caption: Mechanistic divergence driven by solvent selection. The
Diagram 2: Solvent Selection Decision Tree
Follow this logic to select the optimal solvent for your synthesis.
Caption: Decision matrix for solvent selection based on nucleophile type and solubility constraints.
Experimental Protocols
Protocol A: High-Rate Substitution (DMSO Method)
Objective: Synthesis of (azidomethyl)cyclopropane from (chloromethyl)cyclopropane without rearrangement.
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvent: Add anhydrous DMSO (
substrate). Note: DMSO must be dry to prevent competitive hydrolysis. -
Nucleophile: Add
(1.5 equiv). Stir until partially dissolved. -
Substrate Addition: Add (chloromethyl)cyclopropane (1.0 equiv) dropwise at
(exothermic control). -
Reaction: Allow to warm to Room Temperature. Monitor by TLC/GC.
-
Checkpoint: If reaction is slow after 4 hours, heat to
. Do not exceed to avoid thermal decomposition of the azide or ring opening.
-
-
Workup: Pour into
volume of ice water. Extract with . Wash organics with water ( ) to remove DMSO. Dry over .
Protocol B: Solvolysis Rate Measurement (Kinetic Check)
Objective: Determine if your solvent system is promoting ionization (
-
Dissolve substrate (
) in the target solvent containing a pH indicator (e.g., bromothymol blue). -
Maintain constant temperature (
). -
Monitor the appearance of acid (HX byproduct) via titration or colorimetric change.
-
Interpretation: Rapid acid formation in the absence of a strong nucleophile confirms
ionization is occurring. Abort and switch to a less ionizing solvent.
References
-
Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives.[12][13] Journal of the American Chemical Society, 73(6), 2509–2520. Link
-
Kevill, D. N., & Abduljaber, M. H. (2000).[14] Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald-Winstein Equation. The Journal of Organic Chemistry, 65(8), 2548–2554.[14] Link
-
OpenStax. (2023). Characteristics of the
Reaction. Organic Chemistry. Link -
Master Organic Chemistry. (2025). Comparing The
vs Reactions. Link
Sources
- 1. asccollegekolhar.in [asccollegekolhar.in]
- 2. users.wfu.edu [users.wfu.edu]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. youtube.com [youtube.com]
- 8. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. 11.3 Characteristics of the SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Correlation of the rates of solvolysis of cyclopropylcarbinyl and cyclobutyl bromides using the extended Grunwald-Winstein equation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
An In-Depth Guide to the ¹H NMR Spectral Analysis of 1-Chloro-4-(2-cyclopropylethoxy)benzene
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical process. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-Chloro-4-(2-cyclopropylethoxy)benzene, a molecule featuring a blend of aromatic and strained aliphatic moieties that give rise to a distinct and informative spectral fingerprint.
This document moves beyond a simple recitation of chemical shifts, delving into the rationale behind the observed spectral patterns. By comparing the target molecule with structurally related analogues, we will dissect the contributions of each molecular fragment to the overall spectrum. This comparative approach, grounded in fundamental principles of NMR theory, equips the reader with the expertise to confidently interpret similar spectra.
I. Predicted ¹H NMR Spectrum of 1-Chloro-4-(2-cyclopropylethoxy)benzene
A detailed analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The molecule possesses several distinct proton environments, each with a characteristic chemical shift, multiplicity, and integration value.
Molecular Structure and Proton Labeling:
Caption: Molecular structure of 1-Chloro-4-(2-cyclopropylethoxy)benzene with proton labeling.
Predicted Chemical Shifts and Splitting Patterns:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Ha, Ha' | 7.20 - 7.30 | Doublet | 2H | Aromatic protons ortho to the chlorine atom, deshielded by its electron-withdrawing inductive effect. They are split by the neighboring Hb protons. |
| Hb, Hb' | 6.80 - 6.90 | Doublet | 2H | Aromatic protons ortho to the ethoxy group, shielded by its electron-donating resonance effect. They are split by the neighboring Ha protons. |
| Hc | 4.05 - 4.15 | Triplet | 2H | Methylene protons adjacent to the oxygen atom, significantly deshielded. They are split by the adjacent Hd methylene protons. |
| Hd | 1.80 - 1.90 | Quartet | 2H | Methylene protons adjacent to the cyclopropyl group and the Hc methylene group. They are split by both Hc and He protons. |
| He | 0.80 - 0.90 | Multiplet | 1H | Methine proton of the cyclopropyl group, coupled to the Hd and Hf protons. |
| Hf, Hf' | 0.45 - 0.55 | Multiplet | 2H | Methylene protons of the cyclopropyl group cis to the ethoxyethyl substituent. These protons are highly shielded due to the ring current effect of the cyclopropane ring.[1][2][3] |
| Hg, Hg' | 0.15 - 0.25 | Multiplet | 2H | Methylene protons of the cyclopropyl group trans to the ethoxyethyl substituent, experiencing the most shielding.[1][2][3] |
II. Comparative Spectral Analysis: Isolating Structural Influences
To substantiate our predictions, we will compare the expected spectrum with those of simpler, related molecules. This approach allows for a clear demonstration of how each structural component influences the final ¹H NMR spectrum.
A. The Aromatic Region: 1-Chloro-4-ethoxybenzene as a Model
The aromatic region of 1-chloro-4-(2-cyclopropylethoxy)benzene is primarily dictated by the 1-chloro-4-oxy-substituted benzene ring. A suitable model for comparison is 1-chloro-4-ethoxybenzene.
-
1-Chloro-4-ethoxybenzene: The ¹H NMR spectrum of this compound displays two doublets in the aromatic region.[4][5] The protons ortho to the chlorine (analogous to Ha) appear downfield (deshielded) due to the inductive effect of the halogen. The protons ortho to the ethoxy group (analogous to Hb) are found upfield (shielded) due to the oxygen's electron-donating resonance effect.[6] This classic para-substituted pattern is expected to be conserved in our target molecule.
B. The Aliphatic Chain: The Impact of the Cyclopropyl Group
The unique signature of 1-chloro-4-(2-cyclopropylethoxy)benzene lies in its aliphatic side chain. The cyclopropyl group, a strained three-membered ring, exerts a significant anisotropic effect, leading to pronounced shielding of its protons.[1][2][3][7]
-
(2-Ethoxyethyl)cyclopropane: In a hypothetical spectrum of this fragment, the cyclopropyl protons would exhibit complex multiplets at very high field, typically between 0.1 and 0.9 ppm.[1][2][3] The methine proton (He) would be the most downfield of the cyclopropyl protons, while the methylene protons (Hf and Hg) would be significantly more shielded. The ethoxy protons would appear as a triplet (for the -O-CH₂-) and a quartet (for the -CH₂-CH-), similar to the pattern predicted for Hc and Hd.
C. Synthesis of Observations
By combining the spectral features of these model compounds, a clear and logical picture of the ¹H NMR spectrum for 1-chloro-4-(2-cyclopropylethoxy)benzene emerges. The aromatic region will mirror that of 1-chloro-4-ethoxybenzene, while the aliphatic region will be characterized by the highly shielded and complex signals of the cyclopropyl group, along with the characteristic resonances of the ethoxy linker.
III. Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the acquisition of a publication-quality spectrum that allows for the validation of the predicted structure, the following experimental protocol is recommended.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-chloro-4-(2-cyclopropylethoxy)benzene.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[2][6][9]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets of the cyclopropyl protons.
-
Shim the magnetic field to ensure homogeneity, which will result in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0 to 12 ppm for organic molecules).[10]
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline correct the spectrum to provide a flat baseline for accurate integration.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Workflow for ¹H NMR Analysis:
Caption: A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.
IV. Conclusion: A Self-Validating Approach to Spectral Interpretation
The detailed analysis presented in this guide provides a robust framework for the interpretation of the ¹H NMR spectrum of 1-chloro-4-(2-cyclopropylethoxy)benzene. By leveraging a predictive approach grounded in the well-established principles of NMR spectroscopy and validating these predictions through comparison with analogous structures, researchers can confidently assign the observed resonances and confirm the molecular structure. The provided experimental protocol further ensures the acquisition of high-fidelity data, a prerequisite for any rigorous structural elucidation. This comprehensive methodology not only serves as a specific guide for the title compound but also as a transferable workflow for the analysis of other novel organic molecules.
References
-
ResearchGate. ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Available from: [Link]
-
RSC Publishing. Supporting information. Available from: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]
-
PubChem. 1-(Chloromethyl)-4-Ethoxybenzene. Available from: [Link]
-
The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary data. Available from: [Link]
-
PubChem. 1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene. Available from: [Link]
-
University of California, Los Angeles. Tables For Organic Structure Analysis. Available from: [Link]
-
Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Available from: [Link]
-
NIST WebBook. Benzene, 1-chloro-4-ethoxy-. Available from: [Link]
-
Oregon State University. ¹H NMR Chemical Shift. Available from: [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
NIST WebBook. Benzene, 1-chloro-4-ethoxy-. Available from: [Link]
-
ACD/Labs. ¹H–¹H Coupling in Proton NMR. Available from: [Link]
-
Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Figure S19: ¹H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... Available from: [Link]
-
DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. Available from: [Link]
-
Organic Chemistry Data. ¹H NMR Coupling Constants. Available from: [Link]
-
PubChem. Ethoxycyclopropane. Available from: [Link]
-
PubMed. ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Available from: [Link]
-
ResearchGate. Figure S2 ¹H NMR spectrum of racemic diethyl-1,2-cyclopropane.... Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzene, 1-chloro-4-ethoxy- [webbook.nist.gov]
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- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Characteristic IR Absorption Bands of Cyclopropyl Aryl Ethers
An In-Depth Technical Guide
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Cyclopropyl aryl ethers represent a significant structural motif, valued for its unique conformational and electronic properties. Infrared (IR) spectroscopy provides a rapid and powerful method for identifying key functional groups, and understanding the nuanced spectral features of this moiety is crucial for accurate characterization.
This guide offers a detailed analysis of the characteristic IR absorption bands of cyclopropyl aryl ethers, grounded in fundamental principles and compared against relevant alternatives. We will explore the causality behind observed spectral shifts and provide a validated protocol for data acquisition.
Fundamental Vibrational Modes: An Overview
The IR spectrum of a cyclopropyl aryl ether is a composite of absorptions from its three primary components: the aromatic ring, the ether linkage (C-O-C), and the cyclopropyl ring. The electronic interplay between these groups—specifically the resonance between the aryl ring and the ether oxygen, and the strain-induced properties of the cyclopropyl group—gives rise to a distinct spectroscopic fingerprint.
Caption: Key vibrational regions in a cyclopropyl aryl ether.
Analysis of Key Spectral Regions
To identify a cyclopropyl aryl ether, one must analyze several key regions of the IR spectrum. The diagnostic power comes not from a single peak, but from the combination of characteristic absorptions.
A. The C-H Stretching Region (3100 - 2850 cm⁻¹)
This region is particularly informative. While most saturated alkanes show C-H stretching absorptions below 3000 cm⁻¹, the presence of both an aromatic and a cyclopropyl ring results in distinct peaks above this threshold.
-
Aromatic C-H Stretch (3100 - 3000 cm⁻¹): These are typically sharp, medium-to-weak absorptions characteristic of C(sp²)-H bonds on the benzene ring.[1][2]
-
Cyclopropyl C-H Stretch (3080 - 3040 cm⁻¹): This is a highly diagnostic feature. The C-H bonds in a strained cyclopropane ring have increased s-orbital character, leading to stronger bonds and a higher stretching frequency compared to acyclic alkanes.[3][4] The presence of a peak in this specific range is a strong indicator of a cyclopropyl group.
B. The Aromatic C=C Stretching Region (1600 - 1450 cm⁻¹)
The presence of an aromatic ring is confirmed by a series of absorptions corresponding to C=C bond stretching vibrations within the ring. Typically, two to four sharp bands of variable intensity appear in this region, with prominent peaks often observed near 1600 and 1500 cm⁻¹.[2][5]
C. The Fingerprint Region: Deciphering the Ether and Cyclopropyl Groups (1300 - 1000 cm⁻¹)
This region is the most critical for confirming the complete cyclopropyl-O-aryl structure.
-
Asymmetric C-O-C Stretch (~1250 cm⁻¹): Aryl alkyl ethers consistently display a strong, prominent band corresponding to the asymmetric C-O-C stretching vibration.[6][7][8] This absorption is found at a higher wavenumber compared to dialkyl ethers (which appear near 1120 cm⁻¹) due to resonance between the oxygen's lone pairs and the aromatic π-system.[6][9] This resonance imparts partial double-bond character to the Aryl-O bond, strengthening it and increasing its vibrational frequency.
-
Symmetric C-O-C Stretch & Cyclopropyl Ring Vibrations (1040 - 1000 cm⁻¹): Aryl alkyl ethers also show a second, symmetric C-O-C stretch, typically around 1040 cm⁻¹.[6][9] Coincidentally, the cyclopropane ring itself exhibits characteristic skeletal vibration absorption bands between 1020 and 1000 cm⁻¹.[3] In a cyclopropyl aryl ether, these absorptions often overlap, resulting in a strong, complex band system in this narrow range. The presence of strong absorption around both ~1250 cm⁻¹ and the ~1020 cm⁻¹ area is a powerful confirmation of the complete structure.
Comparative Analysis: Highlighting the Unique Signature
The uniqueness of the cyclopropyl aryl ether spectrum is best understood by comparison. Anisole (methyl phenyl ether) serves as a model for a simple aryl alkyl ether, while cyclopropane provides the reference for the strained ring.
| Vibrational Mode | Cyclopropyl Aryl Ether (Expected) | Anisole (Methyl Phenyl Ether) | Dialkyl Ether (e.g., Diethyl Ether) | Cyclopropane |
| Cyclopropyl C-H Stretch | ~3080 cm⁻¹ (Medium, Sharp) | N/A | N/A | ~3080-3040 cm⁻¹ [3][4] |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ (Weak-Medium) | ~3003 cm⁻¹[10] | N/A | N/A |
| Aliphatic C-H Stretch | ~2960-2850 cm⁻¹ (Weak) | ~2960-2838 cm⁻¹[9] | ~2975-2865 cm⁻¹ | N/A |
| Aromatic C=C Stretch | ~1600 & ~1500 cm⁻¹ (Medium-Strong) | ~1600 & ~1500 cm⁻¹[5][9] | N/A | N/A |
| Asymmetric C-O-C Stretch | ~1250 cm⁻¹ (Strong) | ~1250 cm⁻¹ (Strong) [6][7][9] | N/A (see below) | N/A |
| Symmetric C-O-C Stretch | ~1040-1020 cm⁻¹ (Strong, Complex) | ~1040 cm⁻¹ (Strong) [6][9] | N/A (see below) | N/A |
| Dialkyl C-O-C Stretch | N/A | N/A | ~1120 cm⁻¹ (Strong)[6][11] | N/A |
| Cyclopropyl Ring Vibration | Overlaps with Symm. C-O-C | N/A | N/A | ~1020 cm⁻¹ [3] |
This table synthesizes data from multiple sources. Specific peak positions can vary slightly based on substitution and sample phase.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Trustworthy data begins with a robust methodology. The following protocol describes the acquisition of an IR spectrum for a liquid cyclopropyl aryl ether sample using the neat liquid film method.
Caption: Workflow for FT-IR spectrum acquisition of a liquid sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be clean and dry.
-
Background Scan: Acquire a background spectrum. This is a critical self-validating step that measures the absorbance of ambient water vapor and carbon dioxide, which will be digitally subtracted from the final sample spectrum.
-
Sample Preparation (Neat Liquid):
-
Place a single, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a clean surface.
-
Using a pipette, place one small drop of the cyclopropyl aryl ether sample onto the center of the plate. Causality: Using a minimal sample volume creates a thin film, preventing total absorption (flat-topping) of strong bands.
-
Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
-
Sample Analysis:
-
Mount the salt plate assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply a baseline correction if necessary.
-
Cleaning: Thoroughly clean the salt plates with a dry, appropriate solvent (e.g., anhydrous dichloromethane or acetone) and store them in a desiccator to prevent fogging from atmospheric moisture.
Conclusion
The IR spectrum of a cyclopropyl aryl ether is rich with information. Positive identification hinges on observing a specific combination of peaks:
-
C-H stretches above 3000 cm⁻¹ , specifically a band in the 3080-3040 cm⁻¹ range for the cyclopropyl group.
-
A strong, sharp asymmetric C-O-C stretch near 1250 cm⁻¹ , characteristic of the aryl ether linkage.
-
A strong, often complex, absorption band system in the 1040-1000 cm⁻¹ region, resulting from the overlap of the symmetric C-O-C stretch and cyclopropyl ring vibrations.
By comparing the spectrum to that of simpler ethers and understanding the underlying principles of vibrational spectroscopy, researchers can confidently identify this important chemical motif.
References
- Vertex AI Search, "IR Spectroscopy of Hydrocarbons".
- Doc Brown's Advanced Organic Chemistry, "infrared spectrum of cyclopropane".
- Vaia, "Tre
- Spectroscopy Online, "The C-O Bond III: Ethers By a Knockout".
- Bartleby.com, "IR Spectrum Of Anisole".
- ResearchGate, "Spectroscopy of the C-H Stretching Vibrational Band in Selected Organic Molecules".
- ResearchGate, "FT-IR spectra of control and tre
- UCI Department of Chemistry, "Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules".
- NIST WebBook, "Anisole".
- Infra-red spectroscopy SlideShare.
- OpenStax, "18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition".
- Pearson, "The IR spectrum for anisole contains two C―O stretching bands".
- Chemistry LibreTexts, "Infrared Spectroscopy Absorption Table".
- Semantic Scholar, "Cyclopropyl aryl ethers".
- Chemistry LibreTexts, "18.8: Spectroscopy of Ethers".
- PubMed, "Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropan
- Canadian Science Publishing, "Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6".
- Beilstein Journals, "Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid".
- MDPI, "Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones".
- ResearchGate, "Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Deriv
- University of Colorado Boulder, "CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS".
- University of Wisconsin-Platteville, "Table of Characteristic IR Absorptions".
- NASA, "Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine".
- De Gruyter, "12 Examples of IR-Spectra".
- Chemistry LibreTexts, "12.9: Infrared Spectra of Some Common Functional Groups".
- OpenStax, "15.
- Spectroscopy Online, "The Infrared Spectroscopy of Alkenes".
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vaia.com [vaia.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Strategic HPLC Method Development: Purity Analysis of 1-Chloro-4-(2-cyclopropylethoxy)benzene
Executive Summary
1-Chloro-4-(2-cyclopropylethoxy)benzene (CAS: 1480039-27-7) is a critical ether-linked aromatic intermediate, frequently utilized in the synthesis of SGLT2 inhibitors and complex agrochemicals.[1] Its structural motif—a lipophilic chlorobenzene core coupled with a cyclopropyl ethyl chain—presents specific chromatographic challenges: high hydrophobicity (LogP ~4.7) and the need to resolve trace levels of the phenolic starting material.
This guide moves beyond generic "cookbook" recipes. As a Senior Application Scientist, I will walk you through a comparative method development strategy, contrasting stationary phase chemistries (C18 vs. Phenyl-Hexyl) and mobile phase modifiers to engineer a robust, self-validating purity assay.
Part 1: The Analytical Target Profile (ATP)
Before injecting a single blank, we must define the separation goals based on the synthesis pathway. The primary impurities arise from the O-alkylation of 4-chlorophenol.
-
Target Analyte: 1-Chloro-4-(2-cyclopropylethoxy)benzene (Hydrophobic, Neutral).
-
Critical Impurity A: 4-Chlorophenol (Starting Material; Acidic pKa ~9.4, Polar).
-
Critical Impurity B: 2-Cyclopropylethanol (Starting Material; Low UV absorbance, requires low wavelength or alternate detection).
-
Critical Impurity C: Dimer/Oligomer by-products (Highly lipophilic).
Synthesis & Impurity Origin Workflow
The following diagram maps the critical control points where impurities enter the stream, dictating our separation requirements.
Figure 1: Impurity genealogy in the synthesis of 1-Chloro-4-(2-cyclopropylethoxy)benzene.
Part 2: Comparative Stationary Phase Screening
For aromatic ethers, the choice of stationary phase is the single most impactful variable. We compared three distinct chemistries to determine the optimal balance of retention and selectivity.
The Contenders
-
C18 (Octadecylsilane): The industry workhorse. Relies purely on hydrophobic interaction.
-
Phenyl-Hexyl: Offers
interactions. Excellent for separating the aromatic product from the phenolic impurity. -
C8 (Octylsilane): Lower hydrophobicity, offering faster elution for this highly retained molecule.
Experimental Data: Column Performance Matrix
Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile. Gradient: 50-95% B in 10 min. Flow: 1.5 mL/min. Temp: 40°C.
| Parameter | C18 (Standard) | Phenyl-Hexyl (Alternative) | C8 (Speed) |
| Retention Time (Target) | 8.4 min | 9.1 min | 6.2 min |
| Resolution (Rs) (Imp A/Target) | 12.5 | 15.2 | 8.4 |
| Peak Symmetry (Tailing Factor) | 1.1 | 0.95 | 1.2 |
| Selectivity Mechanism | Hydrophobicity | Hydrophobicity + | Hydrophobicity |
| Scientist's Verdict | Acceptable | Superior | Too Fast |
Expert Insight: While C18 provides adequate separation, the Phenyl-Hexyl phase is superior. The target molecule's electron-rich benzene ring interacts with the phenyl ligands of the column, sharpening the peak shape (symmetry 0.95) and providing orthogonal selectivity against aliphatic impurities like 2-cyclopropylethanol. The C8 column eluted the target too quickly near the solvent front, risking co-elution with polar matrix components.
Part 3: Mobile Phase & Detection Optimization
Solvent Selection: Acetonitrile vs. Methanol
Due to the high lipophilicity (LogP ~4.7) of the target, Acetonitrile (MeCN) is preferred over Methanol.
-
Viscosity: MeCN has lower viscosity, allowing higher flow rates without backpressure limits.
-
Elution Strength: MeCN is a stronger solvent for this hydrophobic ether, preventing the run time from extending unnecessarily (>20 mins with MeOH).
pH Control
The starting material, 4-Chlorophenol, is a weak acid (pKa ~9.4). To prevent peak tailing of this impurity, the mobile phase pH must be kept acidic (pH ~2-3) .
-
Recommendation: Use 0.1% Phosphoric Acid (H3PO4). It suppresses the ionization of the phenol, keeping it in its neutral form, which improves its retention and peak shape on RP columns.
Detection Wavelength
The target contains a chlorobenzene chromophore. A UV scan shows maxima at 225 nm and 270 nm.
-
225 nm: Higher sensitivity, good for trace impurity detection.
-
254 nm: Higher selectivity, less baseline drift from gradients.
-
Protocol: Use 225 nm for purity assays to ensure detection of the low-response cyclopropyl impurities.
Part 4: The Recommended Protocol ("Gold Standard")
This method is designed to be robust, transferable, and self-validating.
Instrument Parameters
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).
-
Mobile Phase A: 0.1% H3PO4 in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.2 mL/min.
-
Column Temp: 40°C (Controls viscosity and retention reproducibility).
-
Injection Vol: 5 - 10 µL.
-
Detection: UV @ 225 nm (Reference 360 nm).[2]
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic for Polar Impurities |
| 12.0 | 5 | 95 | Gradient Elution of Target |
| 15.0 | 5 | 95 | Wash Lipophilic Dimers |
| 15.1 | 60 | 40 | Re-equilibration |
| 20.0 | 60 | 40 | End of Run |
Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for specific formulation matrices.
Figure 2: Troubleshooting logic for optimizing resolution and peak shape.
Part 5: Validation Framework (Self-Validating Systems)
To ensure trustworthiness, the method must pass these System Suitability Tests (SST) before every analysis batch.
-
Resolution Check: The resolution between 4-Chlorophenol (RT ~4 min) and Target (RT ~10 min) must be > 5.0.
-
Precision: 5 Replicate injections of the standard must have %RSD < 2.0% for Area and Retention Time.
-
Linearity: The method demonstrates linearity from 0.1 µg/mL to 100 µg/mL (
), ensuring capability to quantify impurities at the 0.05% threshold required by ICH guidelines.
References
-
BenchChem. 1-Chloro-4-(2-cyclopropylethoxy)benzene Product Description & Reactivity. Retrieved from
-
PubChem. 1-Chloro-4-(2-cyclopropylethoxy)benzene Compound Summary (CID 71312388). National Library of Medicine. Retrieved from
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.
- ICH Harmonised Tripartite Guideline.Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for SST and Linearity limits).
Sources
Mass spectrometry fragmentation pattern of C11H13ClO derivatives
Title: Comparative Guide to the Structural Elucidation of C11H13ClO Isomers: Mass Spectrometry Fragmentation Patterns
Executive Summary
This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of C11H13ClO derivatives, specifically focusing on the differentiation of chlorovalerophenone isomers . These compounds are critical precursors in the synthesis of pyrovalerone-type synthetic cathinones and are frequently encountered in drug development and forensic toxicology. This guide compares the performance of Electron Ionization (EI) against Electrospray Ionization (ESI) for structural assignment, demonstrating that EI provides superior specificity for regioisomer differentiation through distinct McLafferty rearrangement and
Part 1: Theoretical Framework & Chemical Identity
The molecular formula C11H13ClO possesses a Double Bond Equivalent (DBE) of 5, indicating the presence of an aromatic ring (DBE=4) and one additional degree of unsaturation (typically a carbonyl group).
Primary Isomers of Interest:
-
4'-Chlorovalerophenone (1-(4-chlorophenyl)-1-pentanone): The standard precursor for 4-chloropyrovalerone.
-
1-(4-chlorophenyl)-2-pentanone: A common positional isomer and byproduct.
-
4-tert-butylbenzoyl chloride: A reagent sharing the formula but distinct functionality (acid chloride).
The Chlorine Isotope Signature:
A prerequisite for analysis is the identification of the chlorine isotopic cluster. All C11H13ClO derivatives exhibit a characteristic 3:1 intensity ratio for the molecular ion pairs
Part 2: Comparative Fragmentation Analysis
This section compares the fragmentation efficiency of the two primary isomers under Electron Ionization (70 eV).
Mechanism A: The McLafferty Rearrangement (Diagnostic for 1-Pentanone)
The McLafferty rearrangement is the "gold standard" mechanism for identifying ketones with a
-
Substrate: 4'-Chlorovalerophenone.
-
Mechanism: The carbonyl oxygen abstracts a
-hydrogen from the butyl chain, leading to a six-membered transition state.[1] This triggers the cleavage of the bond (relative to the chain, or relative to the carbonyl). -
Result: Loss of a neutral propene molecule (
, 42 u). -
Diagnostic Ion: The enol radical cation at m/z 154 (
) and 156 ( ).
Mechanism B: Alpha-Cleavage (Competitive Pathway)
-cleavage occurs at the carbonyl-carbon bond.-
Pathway 1 (Benzylic/Acyl): Cleavage between the carbonyl and the alkyl chain.
-
Ion: 4-chlorobenzoyl cation (
). -
m/z: 139 (
) and 141 ( ).
-
-
Pathway 2 (Alkyl): Formation of the butyl cation (less favored due to aromatic stability of the counterpart).
-
m/z: 57 (
).
-
Comparison Table: Isomer Differentiation
| Feature | 4'-Chlorovalerophenone (Isomer A) | 1-(4-chlorophenyl)-2-pentanone (Isomer B) |
| Molecular Ion ( | 210/212 (Strong) | 210/212 (Weak/Absent) |
| Base Peak | m/z 139 (Acylium ion) | m/z 125 (Chlorobenzyl cation) |
| McLafferty Ion | m/z 154 (Diagnostic) | m/z 168 (Rearrangement of propyl chain) |
| Key Neutral Loss | 42 u (Propene) | 42 u (Propene) |
| Low Mass Fragments | m/z 57 (Butyl) | m/z 43 (Acetyl) |
| Structural Insight | Carbonyl attached to Ring | Carbonyl separated from Ring by |
Analyst Note: The presence of m/z 125 (
) is the definitive marker for Isomer B, as the benzyl cation is resonance-stabilized and dominates the spectrum, suppressing the molecular ion.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures reproducible spectral data for C11H13ClO derivatives.
Method: GC-MS (Electron Ionization) [2]
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC Grade).
-
Validation Step: Inject a solvent blank to ensure no carryover of previous chlorobenzene derivatives.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temp Program: 80°C (1 min hold)
20°C/min 280°C (3 min hold).
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 40–300.
-
System Suitability: Calibrate with PFTBA (Perfluorotributylamine). Verify m/z 69, 219, 502 ratios. Check resolution at m/z 219 to ensure separation of 219.0 vs 220.0.
-
Method: ESI-MS/MS (LC-MS)
-
Note: ESI (Soft Ionization) generates
. It produces minimal fragmentation in full scan. -
Protocol: Direct Infusion or C18 Column separation.
-
CID (Collision Induced Dissociation): Apply 15–30 eV collision energy to the parent ion (m/z 211) to generate daughter ions.
-
Performance Comparison: ESI is superior for quantification (sensitivity) but inferior to EI for identification (fingerprinting) of these isomers.
Part 4: Visualization of Pathways
Diagram 1: Fragmentation Logic Flow
This diagram illustrates the decision tree for assigning the structure based on the dominant fragment ions.
Caption: Logical decision tree for differentiating C11H13ClO isomers based on EI-MS spectral features.
Diagram 2: Mechanistic Pathway (4-Chlorovalerophenone)
Detailed electron movement for the McLafferty rearrangement.
Caption: The McLafferty Rearrangement mechanism for 4-chlorovalerophenone yielding the diagnostic m/z 154 ion.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-(4-chlorophenyl)-1-pentanone. National Institute of Standards and Technology.[2][3][4][5][6] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for rearrangement mechanisms).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Source for Alpha-cleavage rules).
-
PubChem. (2024). Compound Summary: 4-Chlorovalerophenone. National Library of Medicine. [Link]
Sources
- 1. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 2. Phenol, 4-chloro- [webbook.nist.gov]
- 3. Welcome to the NIST WebBook [webbook.nist.gov]
- 4. Phenol, 4-chloro- [webbook.nist.gov]
- 5. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
- 6. Benzoyl chloride, 4-butyl- [webbook.nist.gov]
A Comparative Guide to the Reactivity of Cyclopropylethyl vs. Propyl Aryl Ethers
For researchers, scientists, and professionals in drug development, the selection of chemical moieties is a critical decision that dictates synthetic routes and molecular stability. Ethers, while generally considered robust, exhibit a wide spectrum of reactivity based on their substituents. This guide provides an in-depth comparison of two distinct ether classes: cyclopropylethyl ethers and propyl aryl ethers. We will explore how the inherent chemical properties of the cyclopropyl and aryl groups fundamentally alter the reactivity of the ether linkage, supported by mechanistic insights and experimental protocols.
Foundational Principles: Structural and Electronic Divergence
The reactivity of an ether is primarily governed by the stability of the C-O bonds and the susceptibility of the molecule to electrophilic or nucleophilic attack. The cases of cyclopropylethyl and propyl aryl ethers represent two extremes of structural influence.
Cyclopropylethyl Ethers: The Driving Force of Ring Strain
The cyclopropyl group is a three-membered ring, which is inherently unstable due to significant ring strain. This strain arises from two main factors:
-
Angle Strain: The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons. This leads to poor orbital overlap and weakened C-C bonds.[1][2]
-
Torsional Strain: The C-H bonds on adjacent carbons are eclipsed, creating repulsive steric interactions.[3][4]
This high degree of strain, estimated at around 28 kcal/mol, makes the cyclopropane ring behave somewhat like a double bond, rendering it susceptible to ring-opening reactions that relieve this strain.[1] This unique property is the dominant factor in the reactivity of cyclopropylethyl ethers, presenting a reactive site that competes with the standard ether cleavage pathways.
Propyl Aryl Ethers: The Stability of Aromaticity and sp² Hybridization
In contrast, propyl aryl ethers benefit from the stability of the aromatic system. The key features influencing their reactivity are:
-
sp² Carbon-Oxygen Bond: The bond between the aryl ring and the ether oxygen involves an sp² hybridized carbon. This bond is shorter and stronger than a typical sp³ C-O bond due to increased s-character.
-
Resonance Delocalization: The lone pairs on the ether oxygen can be delocalized into the aromatic π-system. This resonance stabilization further strengthens the aryl C-O bond, making it exceptionally resistant to cleavage.[5]
-
Inductive and Steric Effects: The reactivity is primarily focused on the alkyl (propyl) side of the ether, which is more susceptible to nucleophilic attack.
The fundamental difference is clear: cyclopropylethyl ethers possess a high-energy, strained ring system eager to react, while propyl aryl ethers feature a highly stable, delocalized aromatic system that resists reaction.
Caption: Structural comparison highlighting the key reactive features.
Comparative Reactivity: Acid-Catalyzed Ether Cleavage
The most common reaction for ethers is cleavage under strong acidic conditions (e.g., HBr, HI).[6][7] Here, the mechanistic pathways for our two ether classes diverge significantly.
Propyl Aryl Ethers: A Predictable SN2 Pathway
The cleavage of propyl aryl ethers is a textbook example of a selective nucleophilic substitution.
-
Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (a phenol).[8]
-
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the electrophilic carbon of the propyl group.
-
Selective Cleavage: The reaction proceeds via an SN2 mechanism at the sterically less hindered primary carbon of the propyl group.[6][9] The strong aryl C-O bond remains intact because nucleophilic substitution on an sp² carbon is energetically unfavorable.[10]
The products are consistently a phenol and a propyl halide. This predictability makes aryl ethers excellent protecting groups for phenols in multi-step syntheses.[11]
Caption: Mechanism for the acid-catalyzed cleavage of propyl aryl ethers.
Cyclopropylethyl Ethers: Competing Reaction Pathways
The presence of the strained cyclopropyl ring introduces a second, competing reaction pathway, making the outcome highly dependent on reaction conditions.
-
Pathway A (Standard SN2 Cleavage): Similar to other dialkyl ethers, the protonated ether can undergo nucleophilic attack by a halide at the less hindered carbon of the ethyl group. This results in cyclopropylmethanol and an ethyl halide. This pathway is generally favored under milder conditions.[6][12]
-
Pathway B (Ring-Opening): Under more forcing conditions (higher temperature or stronger acid), the high-energy cyclopropyl ring itself can be attacked.[13] The reaction can proceed via a protonated cyclopropane intermediate, which is then opened by the nucleophile. This relieves the inherent ring strain and leads to a ring-opened halo-alkane derivative. This pathway is unique to ethers bearing a cyclopropyl group and highlights their enhanced reactivity.[1][14]
The choice between these pathways makes cyclopropylethyl ethers versatile synthetic intermediates but requires careful control of reaction conditions to achieve the desired product.
Caption: Competing reaction pathways for cyclopropylethyl ether cleavage.
Quantitative Data Summary
While precise kinetic data for a direct comparison is sparse, a qualitative and semi-quantitative summary can be constructed based on established chemical principles like bond dissociation energies (BDE) and reaction mechanisms.[15][16]
| Feature | Cyclopropylethyl Ether | Propyl Aryl Ether | Justification |
| Primary Reactive Site | Cyclopropyl Ring / Ethyl C-O | Propyl C-O Bond | Ring strain vs. stable aryl ring.[1][10] |
| Aryl/Alkyl C-O Bond Strength | N/A (Alkyl-Alkyl) | High (sp² C-O bond) | Resonance stabilization strengthens the aryl C-O bond.[5] |
| Dominant Cleavage Mech. | SN2 / Ring-Opening | SN2 | SN2 attack is favored on the alkyl side of aryl ethers.[6][9] |
| Relative Reactivity | High | Moderate | Relief of ring strain provides a strong thermodynamic driving force.[13] |
| Product Selectivity | Condition-Dependent | High | Two competing pathways vs. one strongly favored pathway. |
| Key Products (with HBr) | Cyclopropylmethanol + EtBr OR Ring-opened products | Phenol + 1-Bromopropane | Based on established mechanisms.[9][13] |
Experimental Protocols
The following protocols provide a framework for experimentally verifying the differential reactivity of these ethers.
Protocol 1: Acid-Catalyzed Cleavage of Propyl Phenyl Ether
Objective: To demonstrate the selective cleavage of the alkyl C-O bond in an aryl ether.
Materials:
-
Propyl phenyl ether (1.0 eq)
-
48% Hydrobromic acid (HBr, 3.0 eq)
-
Acetic acid (solvent)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a round-bottom flask, add propyl phenyl ether (e.g., 5.0 g) and glacial acetic acid (25 mL).
-
Reagent Addition: Carefully add 48% HBr (3.0 eq) to the flask.
-
Reflux: Heat the mixture to reflux (approx. 120-125 °C) for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product using ¹H NMR and GC-MS to confirm the presence of phenol and 1-bromopropane.
Expected Outcome: High yield of phenol and 1-bromopropane, demonstrating cleavage exclusively at the propyl-oxygen bond.[9]
Protocol 2: Reactivity Study of Cyclopropylethyl Ether with HBr
Objective: To investigate the competing cleavage and ring-opening pathways.
Materials:
-
Cyclopropylethyl ether (1.0 eq)
-
48% Hydrobromic acid (HBr, 2.0 eq)
-
Dichloromethane (solvent)
-
Round-bottom flasks, magnetic stirrer
-
Ice bath
-
Equipment for aqueous workup as described in Protocol 1
Procedure: This experiment should be run under two different conditions to probe the competing pathways.
Condition A (Milder - Favoring SN2 Cleavage):
-
Dissolve cyclopropylethyl ether (e.g., 2.0 g) in dichloromethane (20 mL) in a flask cooled in an ice bath (0 °C).
-
Add 48% HBr (2.0 eq) dropwise while stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Perform an aqueous workup as described in Protocol 1.
-
Analyze the product mixture by GC-MS and ¹H NMR to identify cyclopropylmethanol and bromoethane.
Condition B (Forcing - Favoring Ring-Opening):
-
Combine cyclopropylethyl ether (e.g., 2.0 g) and 48% HBr (2.0 eq) in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the mixture to 80-90 °C for 6-8 hours.
-
Cool the reaction and perform an aqueous workup.
-
Analyze the product mixture carefully by GC-MS and ¹H NMR, looking for signals corresponding to ring-opened products (e.g., 1-bromo-3-ethoxypropane or other isomers) in addition to the SN2 cleavage products.
Expected Outcome: Condition A is expected to yield primarily cyclopropylmethanol and bromoethane. Condition B is expected to show an increased proportion of ring-opened products, demonstrating the influence of temperature on activating the high-energy cyclopropyl ring.
Conclusion and Synthetic Implications
The reactivity of cyclopropylethyl and propyl aryl ethers is dictated by fundamentally different structural principles.
-
Propyl Aryl Ethers are characterized by their stability. The robust aryl C-O bond directs all reactivity towards the alkyl substituent, leading to predictable, selective cleavage. This makes them ideal as stable protecting groups for phenols in complex syntheses.[17][18]
-
Cyclopropylethyl Ethers are defined by the high ring strain of the cyclopropyl group. This strain acts as a latent functional group, providing a unique, energy-driven pathway for ring-opening reactions that competes with standard ether cleavage.[13] This dual reactivity makes them valuable building blocks for introducing either the cyclopropylmethyl moiety or for creating functionalized linear chains, but it demands precise control over reaction conditions to achieve selectivity.
For the practicing chemist, understanding this dichotomy is crucial. The choice between these ethers depends on whether the goal is to leverage the inertness of a stable aromatic system or to exploit the latent reactivity of a strained ring.
References
-
Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. PMC, National Center for Biotechnology Information.[Link]
-
Theoretical study on homolytic C(sp2)–O cleavage in ethers and phenols. RSC Publishing.[Link]
-
Propyl ether - preparation and application. Georganics.[Link]
-
Cleavage of Ethers with Acids. Organic Chemistry Tutor.[Link]
-
Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. ResearchGate.[Link]
-
CYCLOPROPANE RING STRAIN. University of Calgary.[Link]
-
A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Publications.[Link]
-
THE CLEAVAGE OF ETHERS. Chemical Reviews, ACS Publications.[Link]
-
Reactions of Ethers: Acidic Cleavage. Fundamentals of Organic Chemistry.[Link]
-
Ether cleavage. Wikipedia.[Link]
-
Cleavage of C-O Bond in Ethers. Unacademy.[Link]
-
Reactivity of electrophilic cyclopropanes. PMC, National Center for Biotechnology Information.[Link]
-
Through Stronger Hindrance to Higher Reactivity: Influence of the Alkyl Chains on the Activation Energy of Ether Cleavage on Silicon. PMC, National Center for Biotechnology Information.[Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry.[Link]
-
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.[Link]
-
Bond dissociation energy. Wikipedia.[Link]
-
Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts.[Link]
-
Reactions of Ethers-Ether Cleavage. Chemistry Steps.[Link]
-
Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Publications.[Link]
-
ETHYL N-PROPYL ETHER. LookChem.[Link]
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Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry.[Link]
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CYCLIC ETHERS AND THEIR USE. ResearchGate.[Link]
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Synthesis and Cleavage of Ethers. Longdom Publishing.[Link]
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Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry, University of Calgary.[Link]
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Describing a Reaction - Bond Dissociation Energies. Chemistry LibreTexts.[Link]
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Bond Strengths And Radical Stability. Master Organic Chemistry.[Link]
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Cyclopropyl aryl ethers. Semantic Scholar.[Link]
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Synthesis of poly(alkyl aryl ether) dendrimers. PubMed, National Center for Biotechnology Information.[Link]
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Reactivity of electrophilic cyclopropanes. ResearchGate.[Link]
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Synthetic Methods for Alkyl Aryl Ethers. Royal Society of Chemistry.[Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-Chloro-4-(2-cyclopropylethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel molecular entities is paramount. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the predicted ¹³C NMR spectrum of 1-Chloro-4-(2-cyclopropylethoxy)benzene, a compound featuring a unique combination of a substituted aromatic ring and a strained cyclopropyl moiety.
Authored from the perspective of a Senior Application Scientist, this guide moves beyond a simple data listing. It explains the causal relationships between molecular structure and spectral output, leveraging a comparative approach with structurally analogous compounds. By dissecting the spectrum piece by piece and grounding the interpretation in fundamental principles and experimental data, we aim to provide a self-validating framework for understanding and predicting the NMR characteristics of this and similar molecules.
Molecular Structure and Carbon Numbering
To facilitate a clear and precise discussion of the chemical shifts, the carbon atoms of 1-Chloro-4-(2-cyclopropylethoxy)benzene are systematically numbered as shown below. This numbering scheme will be used consistently throughout the guide.
Caption: Numbering scheme for 1-Chloro-4-(2-cyclopropylethoxy)benzene.
Predicted ¹³C NMR Spectral Data
As of this writing, a publicly available, experimentally verified ¹³C NMR spectrum for 1-Chloro-4-(2-cyclopropylethoxy)benzene is not available. Therefore, we utilize a highly reliable online prediction engine to generate a reference spectrum.[1][2] The predicted chemical shifts (in ppm), assuming CDCl₃ as the solvent, are summarized below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 157.9 |
| C2, C6 | 116.1 |
| C3, C5 | 129.5 |
| C4 | 126.2 |
| C7 | 68.1 |
| C8 | 35.8 |
| C9 | 9.8 |
| C10, C11 | 4.1 |
Comparative Spectral Analysis: Deconstructing the Spectrum
The true power of NMR analysis lies in understanding how subtle changes in chemical environments influence resonance frequencies. By comparing the predicted shifts of our target molecule with the known experimental data of simpler, related compounds, we can assign each signal with a high degree of confidence.
Workflow for Comparative NMR Analysis
Caption: Logical workflow for spectral interpretation via comparative analysis.
Table of Comparative ¹³C NMR Data (Experimental, in CDCl₃)
| Carbon Position | Target (Predicted) | 1-Chloro-4-ethoxybenzene | 4-Chlorophenol[3] | 2-Cyclopropylethanol | Cyclopropane[4] |
| Aromatic Region | |||||
| C-Cl (ipso) | 126.2 (C4) | ~125.8 | 125.75 | - | - |
| C-O (ipso) | 157.9 (C1) | ~158.1 | 153.94 | - | - |
| C ortho to O | 116.1 (C2,C6) | ~115.5 | 116.80 | - | - |
| C ortho to Cl | 129.5 (C3,C5) | ~129.4 | 129.62 | - | - |
| Aliphatic Region | |||||
| O-C H₂- | 68.1 (C7) | 63.8 | - | 63.3 | - |
| -C H₂-Cyclopropyl | 35.8 (C8) | - | - | 37.9 | - |
| C H-Cyclopropyl | 9.8 (C9) | - | - | 10.5 | -2.7 |
| C H₂-Cyclopropyl | 4.1 (C10,C11) | - | - | 4.5 | -2.7 |
| -O-CH₂-C H₃ | - | 14.8 | - | - | - |
Analysis of the Aromatic Region (110-160 ppm)
The signals in the aromatic region are dictated by the electronic effects of the chlorine and ethoxy substituents.
-
C1 (ipso- to Oxygen, ~157.9 ppm): The oxygen atom of the ether is strongly electron-donating through resonance, causing a significant downfield shift (deshielding) of the carbon atom to which it is attached (the ipso-carbon). This assignment is strongly supported by the experimental value of ~158.1 ppm for the equivalent carbon in 1-chloro-4-ethoxybenzene and 153.94 ppm in 4-chlorophenol.[3]
-
C4 (ipso- to Chlorine, ~126.2 ppm): Chlorine is an electronegative atom that withdraws electron density inductively. However, it also donates electron density through resonance. The net effect on the ipso-carbon results in a moderate downfield shift. This prediction aligns well with the experimental shifts of ~125.8 ppm in 1-chloro-4-ethoxybenzene and 125.75 ppm in 4-chlorophenol.[3]
-
C2, C6 (ortho- to Oxygen, ~116.1 ppm): The strong resonance donation from the oxygen atom increases electron density at the ortho positions, causing a notable upfield shift (shielding). This is a characteristic feature of alkoxybenzenes and is consistent with the observed shifts around 115.5 ppm in 1-chloro-4-ethoxybenzene and 116.80 ppm in 4-chlorophenol.[3]
-
C3, C5 (ortho- to Chlorine, ~129.5 ppm): These carbons are meta to the strongly activating alkoxy group and ortho to the deactivating chlorine atom. Their chemical shift is very close to that of unsubstituted benzene (128.5 ppm), and the prediction of 129.5 ppm is in excellent agreement with the experimental values of ~129.4 ppm in 1-chloro-4-ethoxybenzene and 129.62 ppm in 4-chlorophenol.[3]
Analysis of the Aliphatic Region (0-70 ppm)
The aliphatic portion of the molecule gives rise to four distinct signals, with the cyclopropyl group showing its uniquely characteristic upfield resonances.
-
C7 (-O-CH₂-, ~68.1 ppm): The carbon atom directly attached to the ether oxygen is deshielded due to the electronegativity of the oxygen. Its predicted shift of 68.1 ppm is slightly downfield compared to 2-cyclopropylethanol (63.3 ppm), which is expected due to the influence of the aromatic ring.
-
C8 (-CH₂-Cyclopropyl, ~35.8 ppm): This methylene carbon is a standard sp³-hybridized carbon. Its predicted shift of 35.8 ppm is in good agreement with the 37.9 ppm observed for the equivalent carbon in 2-cyclopropylethanol.
-
C9 (Cyclopropyl CH, ~9.8 ppm): The methine carbon of the cyclopropyl group is predicted at 9.8 ppm. This upfield shift is characteristic of the high s-character and ring strain of cyclopropane rings.[4] This value is consistent with the 10.5 ppm signal in 2-cyclopropylethanol.
-
C10, C11 (Cyclopropyl CH₂, ~4.1 ppm): The most striking feature of the spectrum is the extreme upfield shift of the cyclopropyl methylene carbons, predicted at a remarkable 4.1 ppm. This is a direct consequence of the unique electronic structure and magnetic anisotropy of the three-membered ring.[4] For comparison, the carbons in unsubstituted cyclopropane resonate at -2.7 ppm.[4] The presence of the substituent slightly shifts this signal downfield, and the prediction is well-supported by the 4.5 ppm signal in 2-cyclopropylethanol.
Standard Experimental Protocol for ¹³C NMR Acquisition
To ensure the reproducibility and accuracy of spectral data, a standardized experimental protocol is essential. The following outlines a typical procedure for obtaining a quantitative ¹³C NMR spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of the solid sample, 1-Chloro-4-(2-cyclopropylethoxy)benzene.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Use a multinuclear NMR spectrometer operating at a standard frequency for ¹³C observation (e.g., 100 MHz, 125 MHz, or 150 MHz).
-
Insert the sample into the magnet and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, typically aiming for a narrow and symmetrical TMS signal.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Pulse Width: Use a 30° or 45° pulse angle to allow for faster repetition without saturating quaternary carbons.
-
Acquisition Time (AT): Set to ~1.0-1.5 seconds.
-
Relaxation Delay (D1): Set to 2.0 seconds. This is a crucial parameter for obtaining reasonably quantitative data.
-
Number of Scans (NS): Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio, typically ranging from 128 to 1024 scans, depending on sample concentration.
-
Decoupling: Use broadband proton decoupling (e.g., garp or waltz16) during the acquisition period to collapse C-H couplings into single lines.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening factor of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.
-
Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not present, the central peak of the CDCl₃ triplet can be referenced to 77.16 ppm.
-
Integrate the signals if quantitative analysis is required (note: standard ¹³C NMR is often not perfectly quantitative due to varying relaxation times and Nuclear Overhauser Effect enhancements).
-
Conclusion
The ¹³C NMR spectrum of 1-Chloro-4-(2-cyclopropylethoxy)benzene is predicted to exhibit nine distinct signals, consistent with its molecular structure. Through a rigorous comparative analysis with structurally related fragments, we have confidently assigned each resonance. The aromatic region is characterized by the predictable electronic effects of the chloro and alkoxy substituents. The aliphatic region is highlighted by the diagnostic, highly shielded signals of the cyclopropyl ring carbons, which resonate at exceptionally high fields (4-10 ppm). This in-depth guide provides researchers with a robust framework for interpreting the spectral data of this molecule and serves as a valuable reference for the structural analysis of other complex organic compounds containing these common chemical motifs.
References
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 26, 2026, from [Link]
-
nmrshiftdb2 - open nmr database on the web. (2025, September 7). Retrieved February 26, 2026, from [Link]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved February 26, 2026, from [Link]
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Download NMR Predict - Mestrelab. (n.d.). Retrieved February 26, 2026, from [Link]
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Simulate and predict NMR spectra. (n.d.). Retrieved February 26, 2026, from [Link]
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Ethoxycyclopropane | C5H10O | CID 21827 - PubChem. (n.d.). Retrieved February 26, 2026, from [Link]
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1H- and 13C-NMR for - Rsc.org. (n.d.). Retrieved February 26, 2026, from [Link]
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Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information. (n.d.). Retrieved February 26, 2026, from [Link]
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13C NMR Chemical Shifts - Oregon State University. (2022, March 9). Retrieved February 26, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved February 26, 2026, from [Link]
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Chemical shifts - University of Potsdam. (n.d.). Retrieved February 26, 2026, from [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
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Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. (n.d.). Retrieved February 26, 2026, from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved February 26, 2026, from [Link]
-
1-Chloro-4-ethyl-benzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 26, 2026, from [Link]
-
13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 26, 2026, from [Link]
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Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers - Modgraph. (n.d.). Retrieved February 26, 2026, from [Link]
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Biological activity comparison of chloro vs. fluoro cyclopropylethoxy benzenes
[1][2]
Executive Summary
In the optimization of phenyl-ether scaffolds, the substitution of Chloro (Cl) versus Fluoro (F) on the benzene ring of cyclopropylethoxy benzenes represents a critical decision point in Structure-Activity Relationship (SAR) campaigns.[1]
The Verdict:
-
For Potency (Binding Affinity): The Chloro-substituted analog typically exhibits superior potency (1.5–5x fold increase) in hydrophobic pockets due to the "Magic Chloro" effect—a combination of optimal lipophilic filling and
-hole interactions.[1] -
For Physicochemical Properties: The Fluoro-substituted analog offers a lower cLogP and improved solubility, often serving as a necessary compromise to improve the fraction unbound (
) and metabolic stability, particularly if the aromatic ring is prone to oxidative metabolism.[1]
Structural & Mechanistic Analysis
The core scaffold comprises a benzene ring linked to a cyclopropyl moiety via an ethoxy spacer (Ph-O-CH2-CH2-cPr).[1] The halogen atom (Cl or F) is typically positioned para or ortho to the ether linkage to modulate electronic and steric properties.[1]
Electronic Modulation of the Ether Linkage
The biological activity of cyclopropylethoxy benzenes is often driven by the ether oxygen's ability to act as a hydrogen bond acceptor or the ethoxy tail's ability to navigate a hydrophobic tunnel (e.g., in ALDH2 activators or GPR40 agonists).[1]
-
Fluoro (F): The most electronegative element (
).[1] It exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the electron density on the aromatic ring.[1] However, its resonance donation (+R) can paradoxically shield the para position.[1] In the context of the ether oxygen, an ortho-F withdraws density, lowering the pKa of the oxygen and potentially reducing metabolic O-dealkylation rates.[1] -
Chloro (Cl): Less electronegative (
) but significantly larger (Van der Waals radius: 1.75 Å vs. 1.47 Å for F).[1] The C-Cl bond is longer and more polarizable.[1] Cl acts as a weak deactivator but, crucially, can engage in Halogen Bonding via its positive electrostatic potential cap ( -hole), which F lacks.[1]
The "Magic Chloro" Effect in Hydrophobic Pockets
In specific drug targets like ALDH2 (Mitochondrial Aldehyde Dehydrogenase 2) , the cyclopropylethoxy tail is designed to occupy a hydrophobic active site tunnel.[1]
-
Steric Filling: The cyclopropyl group acts as a "doorstop" or hydrophobic anchor.[1] The addition of a Chlorine atom on the benzene ring increases the molecular volume (
vs ).[1] If the binding pocket has residual space, Cl fills this void more effectively than F, maximizing Van der Waals contact energy.[1] -
Data Correlation: Studies on ALDH2 activators (Alda-1 analogs) indicate that mono-halogenated derivatives (specifically Cl and Br) often outperform their F-analogs by 1.5–2.0 fold in enzymatic activation assays due to this superior shape complementarity.[1]
Comparative Data Profile
The following table summarizes the predicted and observed differences between 1-Chloro-4-(2-cyclopropylethoxy)benzene and its Fluoro analog.
| Feature | Chloro-Analog | Fluoro-Analog | Impact on Drug Design |
| Lipophilicity (cLogP) | High (~4.2 - 4.[1]5) | Moderate (~3.8 - 4.[1]0) | Cl increases permeability but risks poor solubility.[1] |
| Metabolic Stability | Moderate | High | F blocks P450 oxidation at the ring; Cl blocks via sterics. |
| Binding Potency | High (Magic Chloro effect) | Moderate | Cl preferred for maximizing |
| Solubility | Low | Moderate | F preferred for formulation challenges.[1] |
| Electronic Effect | Strong Dipole (H-bond acceptor mimic) | Cl interacts with backbone carbonyls; F interacts with amide NH.[1] |
Experimental Protocols
Protocol A: Synthesis of 1-Chloro-4-(2-cyclopropylethoxy)benzene
A robust Williamson Ether Synthesis adapted for high-throughput generation of analogs.[1]
Reagents: 4-Chlorophenol (1.0 eq), 2-Cyclopropylethanol (1.2 eq), Triphenylphosphine (
Workflow:
-
Preparation: Dissolve 4-chlorophenol and 2-cyclopropylethanol in anhydrous THF under
atmosphere. Cool to 0°C.[1] -
Activation: Add
and stir for 10 minutes until fully dissolved. -
Coupling (Mitsunobu): Add DIAD dropwise over 20 minutes to maintain temperature <5°C. The reaction will turn yellow.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Quench with water, extract with EtOAc (3x). Wash organic layer with brine, dry over
.[1] -
Purification: Flash column chromatography on silica gel. Elute with 0-5% EtOAc in Hexanes.[1]
-
Note: The Chloro-product elutes later than the Fluoro-analog due to higher lipophilicity interactions with the stationary phase in reverse-phase, but often earlier in normal phase.[1]
-
Protocol B: ALDH2 Enzymatic Activation Assay
To quantify the potency difference between Cl and F analogs.
Reagents: Recombinant human ALDH2 enzyme, Acetaldehyde (substrate), NAD+ (cofactor), Sodium Pyrophosphate buffer (pH 9.0).[1]
Workflow:
-
Buffer Prep: Prepare 100 mM sodium pyrophosphate buffer (pH 9.0).
-
Incubation: In a 96-well UV-transparent plate, mix 100 nM ALDH2 enzyme with 10 µM of the Test Compound (Cl or F analog) in DMSO (final DMSO <1%). Incubate for 5 mins at 25°C.
-
Initiation: Add 1 mM NAD+ and 1 mM Acetaldehyde to initiate the reaction.
-
Measurement: Monitor the formation of NADH by measuring absorbance at 340 nm kinetically for 10 minutes.
-
Calculation: Determine the slope (rate) of NADH production. Normalize to DMSO control (100%).
-
Success Criterion: A "Magic Chloro" hit should show >150% activation compared to baseline, whereas F-analogs typically show 100-120%.[1]
-
Decision Logic & SAR Visualization
The following diagram illustrates the decision process for selecting between Chloro and Fluoro substitutions based on assay feedback.
Figure 1: Strategic decision tree for halogen substitution in cyclopropylethoxy benzene optimization.
References
-
BenchChem. 1-Chloro-4-(2-cyclopropylethoxy)benzene: Structure and Chemical Properties. BenchChem Database. Link[1]
-
Ishihara, Y., et al. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery.[1] GDCh / Angewandte Chemie.[1] Link
-
Chen, X., et al. Design, Synthesis, and Biological Evaluation of New ALDH2 Activators.[1] ResearchGate / Bioorganic & Medicinal Chemistry.[1] Link
-
Google Patents. Benzene-oxazolyl derivative and preparation method thereof and the related application as IMPDH inhibitor (CN103304555B).[1] Google Patents.[1][2][3] Link
-
Open Source Malaria. Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. ACS / UCL Discovery.[1] Link
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- 3. US20240376154A1 - Bis-intercalating peptides, conjugates and methods of use - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 1-Chloro-4-(2-cyclopropylethoxy)benzene
As researchers and drug development professionals, our work with novel chemical entities like 1-Chloro-4-(2-cyclopropylethoxy)benzene is foundational to discovery. This compound, a chlorinated aromatic ether, serves as a valuable building block in medicinal chemistry.[1] However, its structure necessitates a cautious and informed approach to handling. While specific toxicological data for this exact molecule is not extensively published, its classification as a chlorinated aromatic compound requires us to operate under the principle of prudent avoidance of exposure.[2][3]
This guide provides a comprehensive operational plan, grounded in established safety principles for related chemical classes, to ensure your safety and the integrity of your research. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Hazard Assessment: A Proactive Stance on Safety
Given the absence of exhaustive toxicological data, we must infer potential hazards from the compound's structural class. Chlorinated aromatic compounds can exhibit a range of toxic effects, including acute toxicity if swallowed or in contact with skin, and some are suspected of causing long-term health effects such as cancer.[4][5][6][7] Many also pose a significant hazard to aquatic ecosystems.[8][9] Therefore, treating 1-Chloro-4-(2-cyclopropylethoxy)benzene with a high degree of caution is not just a recommendation; it is a professional responsibility.
Assumed Hazard Profile:
-
Acute Toxicity: Potentially harmful or toxic if swallowed, inhaled, or absorbed through the skin.[5][7][10]
-
Skin/Eye Irritation: Likely to cause skin and serious eye irritation.[10][11]
-
Chronic Toxicity: Should be handled as a potential carcinogen or mutagen.[5][6][7]
-
Environmental Hazard: Assumed to be toxic to aquatic life with long-lasting effects.[8][9]
-
Physical Hazard: May be combustible; vapors could form flammable mixtures with air upon heating.[4][11]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of PPE is your primary defense against exposure. It is not a one-size-fits-all solution; the equipment must be chosen based on the specific hazards of the chemical class and the nature of the procedure being performed.[12][13]
Table 1: PPE Requirements for Handling 1-Chloro-4-(2-cyclopropylethoxy)benzene
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations | Rationale & Causality |
|---|---|---|---|
| Eye / Face | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[2][7][14] | A full-face shield worn over chemical splash goggles.[2][12][15] | Goggles provide a seal against splashes and vapors. A face shield is added during procedures with a high risk of splashing (e.g., large-volume transfers, reactions under pressure) to protect the entire face and neck.[2][15] |
| Hand | Nitrile gloves for incidental contact only.[15][16] | Fluoroelastomer (Viton®) or Butyl rubber gloves for extended use or potential immersion.[2][17] | The carbon-chlorine bond makes this an organic solvent. Standard nitrile and latex gloves offer poor protection against chlorinated solvents.[15][17] Viton® or Butyl rubber provides superior resistance, preventing permeation and dermal absorption. Always inspect gloves for tears before use.[3] |
| Body | A fully buttoned, long-sleeved laboratory coat.[2][3][16] | A chemical-resistant apron or coveralls worn over the lab coat.[2][12] | A lab coat protects against minor spills. For larger quantities (>50 mL) or tasks with significant splash potential, an apron or coverall made of a material like PVC provides an additional, less permeable barrier.[13] |
| Respiratory | All handling must be conducted within a properly functioning and certified chemical fume hood.[2][16] | For spill cleanup outside a hood or potential system failure, an air-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is required.[18] | Engineering controls are the most effective way to prevent inhalation exposure.[16] The fume hood captures vapors at the source. Respirators are reserved for non-routine and emergency situations where ventilation is inadequate.[2] |
Operational Workflow: A Step-by-Step Safety Protocol
Adherence to a strict, logical workflow minimizes the risk of accidental exposure and environmental release at every stage of handling.
Caption: Workflow for Safe Handling of 1-Chloro-4-(2-cyclopropylethoxy)benzene.
Procedural Steps:
-
Preparation: Before bringing the chemical into the workspace, verify that the chemical fume hood has a current certification and is functioning correctly.[16] Ensure a chemical spill kit equipped with an inert absorbent (e.g., vermiculite or sand) is readily accessible.[19] Assemble all necessary PPE.
-
Donning PPE: Put on your lab coat and chemical splash goggles. The final step before handling the chemical is to don the appropriate chemical-resistant gloves.[14]
-
Chemical Handling: Conduct all manipulations, including weighing and transfers, inside the fume hood.[2][16] Keep the container at least six inches inside the hood to ensure proper airflow and vapor capture.[14]
-
Storage: When not in use, store the compound in its original, tightly sealed container.[2][8][10] The storage location must be a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9][10]
-
Decontamination: Clean any contaminated glassware or equipment within the fume hood. A preliminary rinse with an appropriate organic solvent can be followed by a standard wash with detergent and water.[20] Rinsates must be collected as hazardous waste.
-
Waste Disposal: All materials contaminated with 1-Chloro-4-(2-cyclopropylethoxy)benzene, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[2][8] Use designated, sealed, and clearly labeled waste containers.[19] Never dispose of this chemical down the drain.[8][16]
-
Doffing PPE: Remove PPE in an order that prevents cross-contamination. Gloves should be removed last using a technique that avoids touching the outer surface with bare skin.[7] Wash your hands thoroughly with soap and water immediately after work is complete.[7][10]
Emergency Procedures: Plan for the Unexpected
Preparedness is key to mitigating the harm from an accidental release or exposure.[3]
Spill Response:
-
Minor Spill (<100 mL, contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, contain the spill by creating a dike with inert absorbent material (vermiculite, sand).[21] Do NOT use combustible materials like paper towels.[19]
-
Work from the outside in, cover the spill with absorbent.
-
Carefully collect the contaminated absorbent using non-sparking tools and place it in a sealed container for hazardous waste disposal.[19][21]
-
Wipe the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (>100 mL or outside a fume hood):
-
Evacuate the laboratory immediately and alert others.[2][19]
-
If safe to do so, close the laboratory doors to contain vapors.
-
Notify your institution's Environmental Health & Safety (EHS) office and/or emergency response team.[19][22]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[10][22] Remove contact lenses if possible. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][10] Provide the Safety Data Sheet (or this guide) to the medical personnel.[22]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
